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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical and Analytical Distinctions Between 4-O-Methyl-D-glucose and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the fundamental differences between 4-O-Methyl-D-glucose (4-OMG) and its deuterated analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between 4-O-Methyl-D-glucose (4-OMG) and its deuterated analogs, such as 4-O-Methyl-D-glucose-d3. 4-OMG is a valuable research tool, serving as a non-metabolizable glucose analog for studying glucose transport mechanisms. The strategic replacement of hydrogen with deuterium atoms imparts subtle but significant changes in its physicochemical properties. These modifications are leveraged in advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, to enable a wide range of applications from metabolic tracing to pharmacokinetic studies. This guide details the theoretical underpinnings of these differences, including the kinetic isotope effect, and provides practical, step-by-step protocols for their analytical differentiation and use in a common biological assay.

Introduction

4-O-Methyl-D-glucose (4-OMG) is a derivative of D-glucose in which the hydroxyl group at the C4 position is replaced by a methoxy group.[1] This structural modification prevents its phosphorylation by hexokinase upon entering a cell.[2] Unlike other glucose analogs such as 2-deoxy-D-glucose (2-DG), which are phosphorylated and trapped intracellularly, 4-OMG is transported into cells via glucose transporters (GLUTs) but is not further metabolized, allowing it to equilibrate across the cell membrane.[2][3] This property makes it an ideal probe for specifically studying the kinetics of glucose transport.[4]

The introduction of stable isotopes, such as deuterium (²H or D), into a molecule creates an isotopologue with distinct physical properties. Deuteration, the replacement of a protium (¹H) atom with a deuterium atom, is a powerful strategy in scientific research. Because deuterium has a neutron in its nucleus, it is approximately twice as heavy as protium.[5] This mass difference, while not altering the fundamental chemical reactivity, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7] This increased bond strength is the origin of the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond can proceed at a significantly slower rate than the corresponding C-H bond cleavage.[6][8]

This guide will explore the core differences between standard 4-OMG and its deuterated analog (e.g., 4-O-Methyl-D-glucose-d3, where the methyl group hydrogens are replaced by deuterium).[9] We will delve into how these differences manifest in analytical data, their applications in research, and provide validated protocols for their use.

Section 1: Fundamental Physicochemical and Spectroscopic Differences

The primary differences between 4-OMG and its deuterated analog stem from the mass difference between protium and deuterium. This leads to distinct signatures in various analytical techniques.

Molecular Structure and Mass

The most direct consequence of deuteration is an increase in molecular weight. For every hydrogen atom replaced by deuterium, the mass of the molecule increases by approximately 1.006 Da. This mass shift is the cornerstone of its utility in mass spectrometry-based applications.[10]

Property4-O-Methyl-D-glucose4-O-Methyl-D-glucose-d3
Chemical Formula C₇H₁₄O₆C₇H₁₁D₃O₆
Monoisotopic Mass 194.0790 g/mol [11]~197.0978 g/mol
Key Structural Feature -OCH₃ group at C4-OCD₃ group at C4
The Kinetic Isotope Effect (KIE)

The KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes.[12] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it more stable and requiring more energy to break.[13] Consequently, if the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting that hydrogen with deuterium will slow the reaction down.[6][8] This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds.[8] By deuterating a metabolically active site, the rate of metabolism can be reduced, potentially improving a drug's pharmacokinetic profile.[14][15][16]

KIE_Concept 4-OMG 4-OMG Metabolite_H Oxidized Metabolite 4-OMG->Metabolite_H CYP Enzyme k(H) - Fast 4-OMG-d3 4-OMG-d3 Metabolite_D Oxidized Metabolite 4-OMG-d3->Metabolite_D CYP Enzyme k(D) - Slow k_H Rate with Hydrogen (kH) k_D Rate with Deuterium (kD) Result Result: kH / kD > 1

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated compound.

Spectroscopic Distinctions

Mass spectrometry is the primary technique for differentiating and quantifying deuterated compounds. The mass difference between the isotopologues is easily resolved.[10] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish the deuterated compound from other naturally occurring isotopes (e.g., ¹³C), providing unambiguous identification and quantification.[17][18][19][20] In LC-MS analysis, deuterated analogs serve as ideal internal standards because they co-elute with the non-deuterated analyte but are distinguished by their mass, correcting for variations in sample preparation and instrument response.[10][21]

NMR spectroscopy provides definitive structural confirmation of deuteration.[22]

  • ¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in intensity.[23][24]

  • ²H NMR: Conversely, a deuterium (²H) NMR spectrum will show a signal at a chemical shift similar to its proton counterpart, confirming the presence and location of the deuterium atom.[25]

  • ¹³C NMR: The replacement of adjacent hydrogens with deuterium can cause small upfield shifts (to the right) in the ¹³C NMR spectrum and can change the multiplicity of the carbon signal due to C-D coupling.[26]

Section 2: Applications in Research and Development

The unique properties of deuterated 4-OMG make it a versatile tool for a variety of research applications.

Metabolic Tracing and Pharmacokinetics (PK)

Deuterated compounds are invaluable as tracers in metabolic studies. A common experimental design involves administering the deuterated compound and using LC-MS to track its fate in vivo or in vitro. Because the deuterated analog acts as an ideal internal standard for the non-deuterated version, it allows for highly accurate quantification in complex biological matrices like plasma or tissue homogenates.[10] This is a cornerstone of modern drug discovery PK studies.

Probing Drug Metabolism and Enhancing Drug Stability

The "deuterium switch" is a strategy in drug development where metabolically labile hydrogens on an approved drug are replaced with deuterium.[27] This can slow down metabolism via the KIE, leading to:

  • Longer drug half-life.

  • Reduced dosage frequency.

  • Lower peak-to-trough plasma concentration ratios.

  • Improved safety and tolerability profiles.[7]

The first FDA-approved deuterated drug, deutetrabenazine (Austedo), exemplifies this success, offering improved tolerability over its non-deuterated counterpart.[7][15][16] The FDA considers deuterated versions of existing drugs as New Chemical Entities (NCEs), providing a pathway for new intellectual property.[14][16][27]

Section 3: Experimental Protocols and Methodologies

The following protocols provide step-by-step methodologies for the analysis and application of 4-OMG and its deuterated analog.

Protocol: Differentiating 4-OMG and 4-OMG-d3 using LC-HRMS

This protocol describes a method for separating and detecting 4-OMG and its deuterated analog, which can also be used for quantification when 4-OMG-d3 is used as an internal standard.

Objective: To achieve chromatographic separation and high-resolution mass spectrometric detection of 4-O-Methyl-D-glucose and 4-O-Methyl-D-glucose-d3.

Materials:

  • 4-O-Methyl-D-glucose (analyte)

  • 4-O-Methyl-D-glucose-d3 (internal standard)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of both 4-OMG and 4-OMG-d3 in a 50:50 mixture of water and acetonitrile. Create a working solution containing 1 µg/mL of 4-OMG and 1 µg/mL of 4-OMG-d3 by diluting the stocks.

  • Chromatography:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Use a gradient elution:

      • 0-1 min: 5% B

      • 1-5 min: Ramp from 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7-7.1 min: Return to 5% B

      • 7.1-10 min: Equilibrate at 5% B

    • Inject 5 µL of the working solution.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode from m/z 100-500.

    • Set the mass resolution to >70,000 to ensure clear separation of isotopic peaks.[28]

    • Look for the protonated molecular ions:

      • 4-OMG: [M+H]⁺ at m/z 195.0863

      • 4-OMG-d3: [M+H]⁺ at m/z 198.1051

  • Data Analysis:

    • Extract ion chromatograms for both m/z values. Due to their identical chemical structure, they should elute at the same retention time.

    • Verify the mass accuracy of the detected ions (<5 ppm).[20]

    • For quantification, calculate the peak area ratio of the analyte to the internal standard.

Protocol: In Vitro Glucose Uptake Assay

This protocol uses a non-radioactive, enzymatic method to measure the uptake of 4-OMG in cultured cells. A similar principle can be applied to its deuterated analog. This type of assay often uses 2-deoxyglucose (2-DG), which is trapped in the cell after phosphorylation.[29][30][31] While 4-OMG is not trapped, this protocol is adapted to measure its intracellular concentration after a defined incubation period.

Glucose_Uptake_Workflow cluster_workflow Glucose Uptake Assay Workflow Step1 1. Seed Cells (e.g., 3T3-L1 adipocytes) Step2 2. Serum Starve (To upregulate GLUTs) Step1->Step2 Step3 3. Stimulate with Insulin (To induce GLUT4 translocation) Step2->Step3 Step4 4. Add 4-OMG (Incubate for a short, defined time) Step3->Step4 Step5 5. Wash Cells (Remove extracellular 4-OMG) Step4->Step5 Step6 6. Lyse Cells (Release intracellular contents) Step5->Step6 Step7 7. Quantify 4-OMG (Using LC-HRMS with 4-OMG-d3 as IS) Step6->Step7

Caption: Workflow for a cell-based 4-O-Methyl-D-glucose uptake assay.

Objective: To quantify insulin-stimulated uptake of 4-OMG in an adherent cell line.

Methodology:

  • Cell Culture: Seed 3T3-L1 adipocytes or another insulin-responsive cell line in a 24-well plate and culture until differentiated.

  • Serum Starvation: Two to four hours before the assay, replace the culture medium with serum-free medium to lower basal glucose uptake.

  • Insulin Stimulation:

    • Wash cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 0 nM (basal) or 100 nM (stimulated) insulin to the appropriate wells.

    • Incubate at 37°C for 30 minutes.

  • Uptake Initiation: Add 4-OMG to each well to a final concentration of 1 mM. Incubate for exactly 10 minutes. Note: Since 4-OMG equilibrates, this time point must be kept consistent and short to measure the initial rate of uptake.[3]

  • Uptake Termination:

    • Aspirate the 4-OMG solution.

    • Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular 4-OMG.

  • Cell Lysis and Extraction:

    • Add 200 µL of ice-cold 80% methanol containing a known concentration of 4-OMG-d3 (e.g., 100 ng/mL) as an internal standard to each well.

    • Incubate on ice for 10 minutes to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantification: Analyze the samples using the LC-HRMS method described in Protocol 3.1. Construct a standard curve of 4-OMG peak area ratio (to 4-OMG-d3) versus concentration to determine the amount of 4-OMG taken up by the cells.

Conclusion

The deuteration of 4-O-Methyl-D-glucose provides a powerful tool for researchers in metabolism and drug development. The distinct mass and the resulting kinetic isotope effect create a molecule that, while chemically similar to its parent, is readily distinguishable by mass spectrometry and exhibits altered metabolic stability. These features enable its use as a superior internal standard for quantitative bioanalysis, a tracer for metabolic flux studies, and a strategic modification to enhance the pharmacokinetic properties of therapeutic agents. The protocols and principles outlined in this guide provide a framework for leveraging the unique advantages of deuterated 4-OMG in a research setting.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Revvity. (n.d.). Glucose Uptake Assays.
  • Francisco, W. A., et al. (1999). Deuterium Kinetic Isotope Effects and the Mechanism of the Bacterial Luciferase Reaction. Biochemistry, ACS Publications.
  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC, NIH.
  • Promega. (n.d.). Comparison of Glucose Uptake Assay Methods.
  • EvitaChem. (n.d.). Buy 4-O-Methyl-D-glucose.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Wikipedia. (n.d.). Kinetic isotope effect.
  • ResearchGate. (n.d.). Demonstration of the use of high-resolution mass spectrometry (HRMS) to distinguish dual labeled isotopologues.
  • Advanced BioReagents Systems. (n.d.). Glucose Uptake.
  • Wikipedia. (n.d.). Deuterium NMR.
  • Benchchem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide.
  • Kim, Y. H., et al. (2015). Assessing Glucose Uptake through the Yeast Hexose Transporter 1 (Hxt1). PMC, NIH.
  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Schoepfer, J., et al. (2021). High-Resolution Native Mass Spectrometry. PMC, NIH.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • Bertini, I., et al. (2009). High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein. PMC, NIH.
  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects.
  • AAT Bioquest. (n.d.). Non-radioactive Glucose Uptake Assays.
  • Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, ACS Publications.
  • FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
  • Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • Salamandra. (2025). Regulatory Considerations for Deuterated Products.
  • Koller, H., et al. (1998). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B, ACS Publications.
  • Pharmaffiliates. (n.d.). Chemical Name : 4-O-Methyl-D-glucose-d3.
  • Alfa Chemistry. (n.d.). Focus on the First FDA-Approved Deuterated Drug. Isotope Science.
  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.
  • (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • Spectroscopy Online. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry.
  • PubChem, NIH. (n.d.). 4-O-Methyl-D-glucose.
  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution.
  • MDPI. (2020). High-Resolution Mass Spectrometry for In Vivo Proteome Dynamics using Heavy Water Metabolic Labeling.
  • Bertoglio, J. C., et al. (2020). High-Resolution Mass Spectrometry for In Vivo Proteome Dynamics using Heavy Water Metabolic Labeling. MDPI.
  • Carey, J. O., et al. (2005). Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]-3-O-Methyl-D-Glucose. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic.

Sources

Exploratory

A Researcher's Guide to the Safe Handling and Application of 4-O-Methyl-D-glucose-d3: A Framework for Chemicals with Undefined Hazard Profiles

Introduction 4-O-Methyl-D-glucose-d3 is a specialized, stable isotope-labeled monosaccharide designed for advanced scientific inquiry. As a deuterated analog of 4-O-Methyl-D-glucose, it serves as a high-fidelity internal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-O-Methyl-D-glucose-d3 is a specialized, stable isotope-labeled monosaccharide designed for advanced scientific inquiry. As a deuterated analog of 4-O-Methyl-D-glucose, it serves as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis in drug development and biochemical research. The inherent value of this compound lies in its chemical precision.

However, as with many highly specific research chemicals, a comprehensive toxicological profile for 4-O-Methyl-D-glucose-d3 is not available. While data from its non-labeled parent compound and the base D-glucose molecule suggest it is not hazardous according to the Globally Harmonized System (GHS), a lack of data must not be mistaken for confirmed safety.

This guide provides a comprehensive framework for the safe handling of 4-O-Methyl-D-glucose-d3. It is structured around the precautionary principle , a cornerstone of laboratory safety, which dictates that all substances of unknown toxicity should be handled with a consistent and high level of care. The protocols herein are grounded in authoritative standards, including the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2], and are designed to protect researchers while ensuring the integrity of the compound.

Section 1: Compound Profile and Scientific Application

Understanding the chemical properties and intended use of a compound is the first step in a robust safety assessment. This allows for the development of handling procedures that are not only safe but also preserve the quality and stability of the material.

PropertyValueSource(s)
Chemical Name 4-O-Methyl-D-glucose-d3[3]
Parent CAS Number 4132-38-1 (for non-labeled 4-O-Methyl-D-glucose)[4][5]
Molecular Formula C₇D₃H₁₁O₆[3]
Molecular Weight ~197.20 g/mol [3]
Typical Appearance White to Off-White Solid, Powder, or Colorless Syrup[4]
Recommended Storage 0 to 8 °C, in a tightly sealed container to protect from moisture.[4][6]
Solubility Soluble in water, DMSO, and Methanol.[4]

Scientific Application: The Rationale for Use The primary utility of 4-O-Methyl-D-glucose-d3 stems from the three deuterium atoms that replace hydrogens on the methyl group. This isotopic labeling makes the molecule chemically identical to its natural counterpart in most biological systems but easily distinguishable by mass-sensitive analytical instruments.

  • As an Internal Standard: In quantitative mass spectrometry, a known amount of the deuterated standard is added to a biological sample. Because it behaves identically to the endogenous (non-labeled) analyte during sample extraction and analysis, any loss during sample prep affects both equally. The ratio of the deuterated to non-deuterated signal allows for highly accurate quantification of the target molecule, a critical step in pharmacokinetic and biomarker studies.

  • As a Metabolic Tracer: Researchers can introduce 4-O-Methyl-D-glucose-d3 into cellular or animal models to trace its metabolic fate. This helps in understanding enzymatic pathways, such as those involving β-glucosidase, and how they are affected by potential drug candidates.[7]

Section 2: Hazard Evaluation and the Precautionary Principle

A formal hazard classification for 4-O-Methyl-D-glucose-d3 is not established. Therefore, we must extrapolate from available data on analogous compounds and apply a conservative safety posture.

Globally Harmonized System (GHS) Assessment The GHS is the international standard for chemical hazard communication.[8] Based on supplier information for the parent compound, 4-O-Methyl-D-glucose, and the Safety Data Sheet (SDS) for D-(+)-Glucose, this compound is not classified as hazardous under GHS.[2][4][9]

This means:

  • No Required Hazard Pictograms: Standard GHS pictograms (e.g., skull and crossbones, flame, corrosion) are not applicable.

  • No Signal Word: "Danger" or "Warning" is not required.

  • No Hazard (H) or Precautionary (P) Statements: Specific H- and P-statements are not assigned.

GHS Hazard Communication ElementsAssessment for 4-O-Methyl-D-glucose-d3
Hazard Pictograms None Assigned
Signal Word None Assigned
Hazard Statements None Assigned
Precautionary Statements None Assigned

The Precautionary Principle in Practice For specialized research chemicals, the absence of a GHS classification does not equate to an absence of potential risk. The toxicological properties have not been fully investigated. Therefore, the foundational principle of this guide is to treat the substance as potentially hazardous until proven otherwise .[1] This approach, rooted in the OSHA Laboratory Standard, ensures a high margin of safety and is considered best practice in any research environment.[1][2]

Section 3: Standard Operating Procedure (SOP) for Handling

This section outlines a comprehensive workflow for the safe handling of 4-O-Methyl-D-glucose-d3, from receipt to disposal. The causality behind each procedural step is explained to foster a deeper understanding of the safety rationale.

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Lab Coat, Gloves, Safety Glasses) B 2. Prepare Work Area (Fume Hood / Enclosed Balance) A->B C 3. Cover Surface (Bench Paper) B->C D 4. Equilibrate Compound (Bring to Room Temp) C->D E 5. Weigh Powder (Use Weigh Boat) D->E F 6. Prepare Solution (Add Solvent to Powder) E->F G 7. Seal & Store (Stock Solution & Solid) F->G H 8. Decontaminate (Wipe Surfaces, Glassware) G->H I 9. Dispose of Waste (Follow Institutional Policy) H->I J 10. Doff PPE & Wash Hands I->J

Caption: General workflow for handling 4-O-Methyl-D-glucose-d3.
A. Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage. Verify that the supplier label matches the order details.

  • Dating: Label the container with the date of receipt and the date it is first opened. This is critical for inventory management and long-term stability tracking.[10]

  • Storage: Store the container in a designated, temperature-controlled environment at 0 to 8 °C .[4][6] The container must be kept tightly sealed.

    • Causality: Sugars and their derivatives are often hygroscopic (tend to absorb moisture from the air).[11] Improper storage can lead to hydration of the compound, altering its molecular weight and compromising the accuracy of prepared solutions. A tightly sealed container in a cold, dry environment minimizes this risk.

B. Engineering Controls and Personal Protective Equipment (PPE)
  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a powder weighing station (enclosed balance).[12]

    • Causality: Even if not acutely toxic, the inhalation of any fine chemical powder is undesirable and can pose unknown long-term risks. An engineering control like a fume hood contains the powder, preventing it from becoming airborne and contaminating the lab environment or being inhaled by the researcher.

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound in any form (solid or solution) is:

    • Safety Glasses with Side Shields: Protects eyes from splashes or airborne particulates.

    • Nitrile Gloves: Prevents direct skin contact. Inspect gloves for integrity before use and change them immediately if contaminated.

    • Laboratory Coat: Protects skin and personal clothing from contamination.

C. Step-by-Step Protocol for Preparing a Stock Solution
  • Preparation: Don all required PPE. Prepare the designated work area by wiping it down and covering the surface with disposable absorbent bench paper.

  • Equilibration: Remove the sealed container of 4-O-Methyl-D-glucose-d3 from cold storage and allow it to equilibrate to room temperature before opening (approx. 20-30 minutes).

    • Causality: Opening a cold container in a warmer, more humid lab environment will cause atmospheric moisture to condense on the cold powder, compromising its integrity.

  • Weighing: Inside the fume hood or enclosed balance, carefully transfer the desired amount of powder from the storage vial to a tared weigh boat or directly into the destination vial using a clean spatula. Keep the primary container closed as much as possible.[12]

  • Dissolution: Add the desired volume of the appropriate solvent (e.g., DMSO, Methanol, or Water) to the vial containing the weighed powder. Cap the vial securely.

  • Mixing: Mix the solution by vortexing or gentle agitation until all solid is dissolved.

  • Labeling and Storage: Clearly label the new stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution and the remaining solid compound under the recommended conditions (0-8 °C).

D. Waste Disposal
  • Consult Institutional Policy: All chemical waste disposal must adhere to your institution's Environmental Health & Safety (EHS) guidelines.

  • Solid Waste: Unused solid compound should be collected in a clearly labeled waste container designated for non-hazardous chemical solids.

  • Liquid Waste: Unused solutions should be collected in a compatible, labeled hazardous waste container, typically segregated by solvent type.

  • Empty Containers: The original product vial, once empty, should be managed according to institutional policy. This may involve rinsing the container three times with a suitable solvent, collecting the rinsate as hazardous waste, and then disposing of the defaced container in the regular trash.[8]

Section 4: Emergency Response Protocols

Even with non-classified chemicals, having a clear emergency plan is essential. The response should be swift, logical, and focused on minimizing exposure and contamination.

G cluster_spill Powder Spill cluster_exposure Personal Exposure Start Incident Occurs Spill1 Alert others. Avoid raising dust. Start->Spill1 Exp1 Identify Route (Skin, Eye, Inhalation) Start->Exp1 Spill2 Gently cover with wetted paper towels. Spill1->Spill2 Spill3 Wipe area, place waste in sealed bag. Spill2->Spill3 Spill4 Report to Supervisor/EHS. Spill3->Spill4 Skin SKIN: Remove contaminated clothing. Wash area with soap & water for 15 minutes. Exp1->Skin Eye EYE: Flush with eyewash for 15 minutes. Exp1->Eye Inhale INHALATION: Move to fresh air. Exp1->Inhale SeekMed Seek medical attention if irritation or symptoms persist. Skin->SeekMed Eye->SeekMed Inhale->SeekMed

Caption: Emergency response decision tree.

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2]

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation (of powder): Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • Follow-up: In all cases of exposure, inform your supervisor and seek medical attention if any symptoms or irritation develop. Provide the medical team with the name of the chemical.

In Case of a Spill:

  • Containment: For a small powder spill, avoid sweeping or any action that could make the powder airborne. Gently cover the spill with paper towels dampened with water.

  • Cleanup: Wearing your PPE, carefully wipe up the contained spill from the outside in. Place all contaminated materials into a sealed plastic bag.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the sealed bag as "Spill Debris: 4-O-Methyl-D-glucose-d3" and dispose of it according to your institution's hazardous waste procedures.

  • Reporting: Report all spills to your laboratory supervisor.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) - MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. [Link]

  • How Shall You Label Chemicals Not Classified as Hazardous Under GHS? - ChemSafetyPro.COM. [Link]

  • Chemical Name : 4-O-Methyl-D-glucose-d3 | Pharmaffiliates. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • Background: Globally Harmonized System (GHS) - HSE. [Link]

  • GHS Hazard Classification: Everything You Need to Know. [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. [Link]

  • 4-O-Methyl-D-glucose | C7H14O6 | CID 21302172 - PubChem - NIH. [Link]

  • 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase - PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Non-Radioactive Glucose Uptake Assay Using 4-O-Methyl-D-glucose-d3 (4-OMG-d3)

Abstract This application note details a robust, non-radioactive methodology for quantifying glucose transport kinetics in mammalian cells using 4-O-Methyl-D-glucose-d3 (4-OMG-d3) . Unlike 2-Deoxy-D-glucose (2-DG), which...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, non-radioactive methodology for quantifying glucose transport kinetics in mammalian cells using 4-O-Methyl-D-glucose-d3 (4-OMG-d3) . Unlike 2-Deoxy-D-glucose (2-DG), which measures total glucose flux (transport + phosphorylation), 4-OMG is a specific substrate for GLUT transporters that is not metabolized by hexokinase. By utilizing stable isotope labeling and LC-MS/MS detection, this protocol eliminates the hazards of radioligands (


H or 

C) while providing superior specificity for transporter activity. This guide covers experimental design, sample preparation, and mass spectrometry quantification.

Introduction & Mechanistic Rationale

The "Metabolic Trap" vs. "Transport Equilibrium"

To design a valid glucose uptake experiment, one must distinguish between measuring metabolic flux and transport capacity .

  • 2-Deoxy-D-glucose (2-DG): Enters via GLUTs and is phosphorylated by Hexokinase to 2-DG-6-Phosphate.[1][2] It cannot proceed further in glycolysis and is "trapped" inside the cell.[1][2] This measures the rate-limiting step of uptake and phosphorylation combined.

  • 4-O-Methyl-D-glucose (4-OMG): Enters via GLUTs but is refractory to phosphorylation by Hexokinase due to the methylation at the C4 position. It enters and exits the cell solely based on the concentration gradient.

Why use 4-OMG-d3? When the research question specifically targets transporter kinetics (GLUT1-4) —such as studying insulin translocation of GLUT4 or the effect of inhibitors like Phloretin—4-OMG is the superior probe because it decouples transport from downstream metabolic enzymes.

Mechanism of Action Diagram

Glucose_Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT TwoDG 2-DG (Tracer) TwoDG->GLUT FourOMG 4-OMG-d3 (Tracer) FourOMG->GLUT G6P Glucose-6-P GLUT->G6P Hexokinase TwoDG6P 2-DG-6-P (TRAPPED) GLUT->TwoDG6P Hexokinase (Phosphorylation) FourOMG_In 4-OMG-d3 (Free Cytosolic) GLUT->FourOMG_In Influx Glycolysis Glycolysis/TCA G6P->Glycolysis FourOMG_In->GLUT Efflux (Equilibrium)

Figure 1: Mechanistic comparison of glucose probes. 4-OMG-d3 (Blue) remains unphosphorylated, allowing bidirectional transport, whereas 2-DG (Yellow/Red) is trapped.

Experimental Strategy

The "Zero-Trans" Entry Protocol

Because 4-OMG is not trapped, it will eventually reach equilibrium where


. To measure uptake rate , the assay must be performed under "Zero-Trans" conditions:
  • Short Incubation: Uptake times must be short (typically 1–5 minutes) to capture the initial linear rate before equilibrium is reached.

  • Rapid Quenching: Efflux of 4-OMG is extremely fast. The washing step must use Ice-Cold Buffer + Phloretin . Phloretin inhibits GLUTs, effectively "locking" the gate to prevent the tracer from leaking out during the wash.

Internal Standards vs. Tracers
  • The Tracer: 4-OMG-d3 (e.g., methyl-d3) is the probe added to the cells.

  • The Analytical IS: To quantify the 4-OMG-d3 via LC-MS, you need a different internal standard added during the extraction step (e.g., 4-OMG-d0 or Glucose-d2 ) to correct for matrix effects and extraction efficiency.

Materials & Reagents

ComponentSpecificationPurpose
Tracer 4-O-Methyl-D-glucose-d3The uptake probe.
Analytical Standard 4-O-Methyl-D-glucose (unlabeled)Used to build the calibration curve.
Internal Standard D-Glucose-d2 (or 13C6-Glucose)Added during lysis to normalize MS signal.
Stop Solution PBS (4°C) + 100 µM PhloretinCRITICAL: Inhibits GLUTs to prevent tracer efflux during wash.
Lysis Buffer 80% Methanol / 20% Water (-80°C)Precipitates proteins and extracts polar sugars.
LC Column HILIC (e.g., BEH Amide)Required for retention of polar sugars.

Protocol: In Vitro Glucose Uptake Assay

Step 1: Cell Preparation
  • Seed cells (e.g., CHO, HEK293, Adipocytes) in 12-well or 24-well plates.

  • Differentiate if necessary (e.g., 3T3-L1 adipocytes).

  • Serum Starve: Incubate cells in serum-free low-glucose medium for 2–4 hours prior to the assay to upregulate transporters and deplete intracellular glucose.

Step 2: Stimulation (Optional)
  • Treat cells with agonists (e.g., Insulin 100 nM) or inhibitors for the desired duration (typically 15–30 min).

Step 3: The Uptake Reaction (Critical Timing)

Perform this step one plate at a time to ensure accurate timing.

  • Aspirate the starvation medium.

  • Wash cells 2x with warm KRH (Krebs-Ringer-HEPES) buffer (glucose-free).

  • Add Uptake Buffer containing:

    • KRH Buffer (37°C)

    • 1 mM 4-OMG-d3 (Optimized concentration; typically 0.1 – 5 mM)

  • Incubate for exactly 3 to 5 minutes at 37°C.

    • Note: Do not exceed 10 minutes, or equilibrium will mask the transport rate differences.

Step 4: Rapid Quench & Wash
  • Immediately aspirate the Uptake Buffer.

  • RAPIDLY add 2 mL of Ice-Cold Stop Solution (PBS + 100 µM Phloretin).

  • Aspirate and repeat the wash 2 more times (Total 3 washes).

    • Why? This removes extracellular 4-OMG-d3. The cold temperature and Phloretin prevent the intracellular 4-OMG-d3 from leaking out.

Step 5: Cell Lysis & Extraction
  • Add 250 µL of Lysis Buffer (80% MeOH, -80°C) containing the Analytical IS (e.g., 1 µM Glucose-d2).

  • Scrape cells (if adherent) and transfer to microcentrifuge tubes.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer supernatant to LC-MS vials.

LC-MS/MS Method Parameters

Sugar analysis requires Hydrophilic Interaction Liquid Chromatography (HILIC) because C18 columns cannot retain small, polar sugar molecules.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent HILIC column.

  • Mobile Phase A: 80:20 Acetonitrile:Water + 0.1% NH4OH (Ammonium Hydroxide).

  • Mobile Phase B: 30:70 Acetonitrile:Water + 0.1% NH4OH.

    • Note: High pH (NH4OH) often improves ionization of sugars in negative mode.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Negative Mode [M-H]-

  • Source Temp: 400°C (Sugars are robust).

MRM Transitions (Example - Optimize for your specific instrument):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-OMG-d3 196.1 [M-H]-59.0 (Acetate frag)15-25
4-OMG-d3 196.1 [M-H]-89.015-25
Glucose-d2 (IS) 181.1 [M-H]-89.015-25

Note: 4-OMG-d3 MW is approx 197.18. Deprotonated is 196.1. Fragmentation of sugars often yields C2-C3 fragments (m/z 59, 89) or loss of water/methanol.

Data Analysis & Workflow Diagram

Calculation
  • Normalize: Calculate the Area Ratio (Area of 4-OMG-d3 / Area of Analytical IS).

  • Quantify: Interpolate the concentration of 4-OMG-d3 using an external calibration curve prepared in matrix-matched buffer.

  • Normalize to Protein: Divide the calculated pmol of 4-OMG-d3 by the total protein content (mg) of the well (measured from a parallel plate or the pellet).

    • Result Unit: pmol/mg protein/min.

Workflow Visualization

Workflow Start Start: Serum Starved Cells Uptake Add 4-OMG-d3 Tracer (3-5 mins @ 37°C) Start->Uptake Quench QUENCH: Ice-Cold PBS + Phloretin (Prevents Efflux) Uptake->Quench Stop Reaction Lysis Lysis: 80% MeOH + Internal Standard (Extracts Sugars) Quench->Lysis Extract Centrifuge Centrifuge & Collect Supernatant Lysis->Centrifuge LCMS LC-MS/MS Analysis (HILIC Column, ESI-) Centrifuge->LCMS Inject

Figure 2: Step-by-step experimental workflow for the 4-OMG-d3 uptake assay.

Troubleshooting & Expert Tips

  • High Background/Noise: Sugars are ubiquitous. Ensure glassware is clean and solvents are high-grade. Avoid using cellulose-based filters which can leach glucose-like contaminants.

  • Low Signal: HILIC chromatography requires long equilibration times. Ensure the column is equilibrated for at least 20 column volumes before the first injection.

  • Leaky Cells: If your results are highly variable, your wash step is likely too warm or too slow. The efflux of 4-OMG is passive and rapid. The "Phloretin Lock" is essential.

  • Differentiation: 4-OMG is transported by GLUT1 (basal) and GLUT4 (insulin-sensitive). If studying insulin response, ensure your cell model expresses GLUT4 (e.g., differentiated adipocytes or myotubes), as fibroblasts (GLUT1 only) will show minimal insulin response.

References

  • Hansen, P. A., et al. (1994). "Insulin action on muscle glucose transport." Journal of Biological Chemistry. Link (Classic reference for transport kinetics).

  • Klip, A., et al. (2009). "Trafficking of GLUT4 to the plasma membrane." Physiology. Link

  • Shimadzu Application News. (2022). "LC/MS/MS Method Package for Sugars." Shimadzu Corporation. Link (Reference for HILIC-MS conditions).

  • Hamanaka, R. B., & Chandel, N. S. (2011). "Cell biology of the mitochondrion." (Context on metabolic flux vs transport). Science. Link

  • Yamada, K., et al. (2000). "Measurement of glucose uptake in cultured cells." Nature Protocols. Link (General uptake methodology).

(Note: Specific LC-MS transitions for deuterated analogs should always be optimized experimentally as fragmentation patterns can vary by instrument voltage settings.)

Sources

Application

in vivo glucose absorption assays using deuterated 4-O-Methyl-D-glucose

Application Note: In Vivo Glucose Absorption Assays using Deuterated Methyl-Glucose Analogs Part 1: Introduction & Scientific Rationale The Challenge of Measuring Glucose Absorption Quantifying intestinal glucose absorpt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Glucose Absorption Assays using Deuterated Methyl-Glucose Analogs

Part 1: Introduction & Scientific Rationale

The Challenge of Measuring Glucose Absorption

Quantifying intestinal glucose absorption in vivo is complicated by the rapid metabolism of glucose. Once glucose enters the bloodstream, it is immediately subjected to glycolysis, glycogen synthesis, and tissue uptake (insulin-dependent). Standard Oral Glucose Tolerance Tests (OGTT) measure the net result of absorption, insulin secretion, and tissue clearance, but they cannot isolate the specific rate of intestinal absorption (SGLT1 activity).

The Solution: Methyl-Glucose Analogs

To isolate absorption from metabolism, we utilize Methyl-D-glucose analogs . These molecules are structurally similar enough to glucose to be transported by SGLT1 (apical) and GLUT2 (basolateral) but cannot be phosphorylated by hexokinase. Consequently, they accumulate in the blood without being metabolized, acting as a pure tracer of transport kinetics.

Critical Scientific Distinction (3-OMG vs. 4-OMG): While this guide addresses the requested 4-O-Methyl-D-glucose (4-OMG) , it is scientifically imperative to note the functional differences between methyl-glucose isomers:

  • 3-O-Methyl-D-glucose (3-OMG): The industry "Gold Standard." It is a high-affinity substrate for SGLT1 and GLUT2. It tracks active transport perfectly.

  • 4-O-Methyl-D-glucose (4-OMG): Historically shown to have significantly lower affinity for SGLT1 compared to 3-OMG and Glucose (Solberg & Diamond, 1987). The hydroxyl group at C4 is critical for SGLT1 binding.

    • Application Note: If your specific aim is to measure active transport , 3-OMG is the recommended analog. If your aim is to measure passive diffusion , paracellular leak , or non-SGLT1 transport , 4-OMG is the appropriate probe. The protocol below applies to both, as they share identical physicochemical properties for detection.

Why Deuterated Isotopes?

Using deuterated analogs (e.g., 4-OMG-d3 or 3-OMG-d3) allows for:

  • Multiplexing: You can administer normal Glucose (Tracee) and Deuterated Analog (Tracer) simultaneously to measure glycemic response and absorption kinetics in the same animal.

  • Sensitivity: LC-MS/MS detection eliminates the need for radioactive handling (

    
    C or 
    
    
    
    H) and provides superior specificity over enzymatic assays.

Part 2: Mechanism of Action

The following diagram illustrates the transport pathway targeted by this assay.

Glucose_Transport cluster_legend Legend Lumen Intestinal Lumen (Donor Compartment) SGLT1 SGLT1 Transporter (Apical Membrane) Lumen->SGLT1 Active Transport (Na+ Coupled) Enterocyte Enterocyte Cytosol (Intracellular) SGLT1->Enterocyte GLUT2 GLUT2 Transporter (Basolateral Membrane) Enterocyte->GLUT2 Facilitated Diffusion Metabolism Glycolysis/TCA (Metabolic Sink) Enterocyte->Metabolism Glucose (Blocked for Methyl-Glucose) Blood Portal Circulation (Sampling Compartment) GLUT2->Blood Accumulation (Measurable Signal) key Methyl-Glucose is NOT metabolized, allowing pure kinetic measurement.

Caption: Kinetic pathway of Methyl-Glucose absorption. Note the blockage of the metabolic sink, ensuring blood concentration reflects absorption only.

Part 3: Experimental Protocol

A. Materials & Reagents
ComponentSpecificationPurpose
Tracer 4-O-Methyl-D-glucose-d3 (or 3-OMG-d3)The absorption probe.
Vehicle Sterile Water or Saline (0.9%)Carrier for oral gavage.
Internal Standard (IS) 2-Deoxy-D-glucose-C13 or Glucose-C13Normalizes MS ionization variability.
Precipitation Agent Acetonitrile (LC-MS Grade)Removes plasma proteins before injection.
Column HILIC (e.g., Waters BEH Amide)Essential for retaining polar sugars.
B. Animal Preparation & Dosing
  • Species: Mice (C57BL/6) or Rats.

  • Fasting: 6 hours (Morning fast) or Overnight. Note: Overnight fasting depletes glycogen, which is critical if measuring glucose, but less critical for non-metabolizable analogs. 6 hours is preferred to reduce metabolic stress.

Dosing Calculation:

  • Standard Dose: 1.0 - 2.0 g/kg body weight.

  • Preparation: Dissolve 4-OMG-d3 in sterile water to a concentration of 200 mg/mL.

  • Volume: Administer 5–10 µL/g body weight via oral gavage.

C. Sampling Workflow

This protocol uses a "Tail Vein Microsampling" approach to allow longitudinal data from a single animal.

  • Baseline (t=0): Collect 10 µL blood via tail nip before gavage.

  • Gavage: Administer the deuterated tracer.

  • Timepoints: Collect blood at 15, 30, 60, 90, and 120 minutes.

  • Collection: Collect into EDTA-coated capillary tubes or micro-vials.

  • Storage: Centrifuge immediately (2000 x g, 10 min, 4°C) to separate plasma. Store plasma at -80°C.

Part 4: Analytical Method (LC-MS/MS)

Senior Scientist Note: Sugars are highly polar and do not retain well on standard C18 columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC). Additionally, glucose isomers (Glucose, Galactose, Mannose) have identical masses. Chromatographic separation is critical, though the methyl group on 4-OMG aids separation.

Sample Preparation
  • Thaw plasma on ice.

  • Aliquot 10 µL plasma into a 1.5 mL tube.

  • Add 190 µL Extraction Buffer (80% Acetonitrile / 20% Water containing 500 ng/mL Internal Standard).

  • Vortex vigorously for 30 seconds (precipitates proteins).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to an LC-MS vial.

LC Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 95% Water / 5% ACN + 10 mM Ammonium Acetate (pH 9).

  • Mobile Phase B: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH 9).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-6 min: 90% -> 60% B (Linear ramp)

    • 6-8 min: 60% B (Hold)

    • 8.1 min: 90% B (Re-equilibration)

MS/MS Transitions (MRM Mode)
  • Ionization: ESI Negative Mode (Sugars ionize better in negative mode as [M-H]- or [M+Cl]- adducts).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-OMG-d3 196.1 [M-H]-59.0 (Acetate adduct cleavage)15
3-OMG (Ref) 193.1 [M-H]-59.015
Glucose (Endogenous) 179.1 [M-H]-89.012
IS (Glucose-C13) 185.1 [M-H]-92.012

Note: Exact transitions depend on the specific deuteration pattern (e.g., d3 vs d6) and adduct formation (Formate vs Acetate). Always infuse pure standard to optimize.

Part 5: Data Analysis & Interpretation

Workflow Diagram

Workflow cluster_prep Preparation cluster_exp In Vivo Phase cluster_ana Analysis Phase Step1 Fast Animals (6h) Step3 Oral Gavage (t=0) Step1->Step3 Step2 Prepare Tracer (4-OMG-d3) Step2->Step3 Step4 Serial Bleeding (0, 15, 30... 120 min) Step3->Step4 Step5 Protein Precipitation (Acetonitrile) Step4->Step5 Step6 HILIC LC-MS/MS Step5->Step6

Caption: Step-by-step experimental workflow from animal fasting to mass spectrometry.

Calculations
  • Normalization: Calculate the Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantification: Convert Area Ratio to Concentration (µM) using a calibration curve prepared in blank plasma matrix.

  • Kinetic Parameters:

    • 
      :  Maximum plasma concentration (indicator of peak absorption rate).
      
    • 
      :  Time to reach 
      
      
      
      (indicator of gastric emptying + absorption speed).
    • 
      :  Total Area Under the Curve (indicator of total bioavailability).
      

Interpretation Guide:

  • Reduced

    
     + Delayed 
    
    
    
    :
    Suggests delayed gastric emptying or SGLT1 inhibition.
  • Reduced

    
     + Normal 
    
    
    
    :
    Suggests reduced SGLT1 capacity (e.g., villus atrophy).
  • 4-OMG Specific: If 4-OMG levels are very low compared to a 3-OMG positive control, it confirms the low affinity of SGLT1 for the 4-methyl analog, validating the assay's specificity.

References

  • Solberg, D. H., & Diamond, J. M. (1987).[1] Comparison of different dietary sugars as inducers of intestinal sugar transporters.[1] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Gallo, R. L., et al. (2023). Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues.[2] STAR Protocols.[2]

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo.[3][4] Journal of Mass Spectrometry.[4]

  • Wright, E. M., et al. (2011). Structure and mechanism of the SGLT family of glucose transporters.[5] Nature.

  • Roder, P. V., et al. (2014). The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing.[6][7] PLOS ONE.

Sources

Method

Application Note: Kinetic Profiling of Glucose Transport via LC-MS/MS using 4-O-Methyl-D-glucose-d3

Abstract & Scientific Rationale The quantification of glucose uptake is a cornerstone of metabolic disease research, oncology (Warburg effect), and drug discovery. Historically, this has been achieved using radiolabeled...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The quantification of glucose uptake is a cornerstone of metabolic disease research, oncology (Warburg effect), and drug discovery. Historically, this has been achieved using radiolabeled 2-Deoxy-D-glucose (


H-2-DOG). While effective, 2-DOG measures the aggregate rate of transport  (via GLUTs) and phosphorylation  (via Hexokinase).

This protocol utilizes 4-O-Methyl-D-glucose-d3 (4-OMG-d3) , a stable isotope-labeled analog. Unlike 2-DOG, 4-OMG is transported by GLUTs but cannot be phosphorylated by hexokinase. Consequently, it does not get "trapped" inside the cell.

Why use 4-OMG-d3?

  • Decoupling Kinetics: It isolates the facilitated diffusion event (GLUT activity) from intracellular metabolism (Hexokinase activity).

  • Safety: Eliminates the use of radioactive isotopes (

    
    H, 
    
    
    
    C).
  • Precision: Detection via LC-MS/MS (MRM mode) offers superior specificity over fluorescence or scintillation counting.

Mechanistic Distinction: 2-DOG vs. 4-OMG

The following diagram illustrates the critical difference in intracellular fate, which dictates the experimental timeline.

Glucose_Transport_Mechanism cluster_0 2-Deoxyglucose (Trapped) cluster_1 4-O-Methylglucose (Equilibrates) Extracellular Extracellular Space GLUT GLUT Transporter DOG_In 2-DOG GLUT->DOG_In OMG_In 4-OMG-d3 GLUT->OMG_In Cytosol Cytosol HK Hexokinase DOG_P 2-DOG-6P (Accumulates) HK->DOG_P Trapped DOG_Out 2-DOG DOG_Out->GLUT Influx DOG_In->HK Phosphorylation OMG_Out 4-OMG-d3 OMG_Out->GLUT Influx (k1) OMG_In->GLUT Efflux (k2) (Backflow)

Figure 1: Mechanistic fate of glucose tracers. Note that 4-OMG-d3 can exit the cell (Efflux), necessitating rapid "Zero-Trans" initial rate measurements.

Experimental Design Strategy

Because 4-OMG-d3 is not trapped, the assay must be performed under Zero-Trans conditions (cells depleted of glucose) and stopped rapidly before equilibrium is reached.

ParameterRecommendationRationale
Cell Starvation 1–2 hours (Serum/Glucose-free)Depletes intracellular glucose to ensure

at

.
Uptake Duration 1–5 minutes 4-OMG equilibrates rapidly. Long incubations measure volume, not rate.
Stop Solution Ice-cold PBS + 100 µM Phloretin CRITICAL: Phloretin physically blocks GLUTs. Without it, 4-OMG leaks out during washing.
Detection LC-MS/MS (QqQ)Detects the specific mass shift of the deuterated tracer.

Materials & Reagents

Reagents
  • Tracer: 4-O-Methyl-D-glucose-d3 (e.g., methyl-d3).

  • Internal Standard (IS): D-Glucose-

    
    C
    
    
    
    or 2-Deoxyglucose-d2 (Must differ in mass from the tracer).
  • Transport Inhibitor (Stop Solution): Phloretin (Sigma) or Cytochalasin B.

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer (20 mM HEPES, 5 mM phosphate, pH 7.4).

  • Lysis/Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade) at -80°C.

Equipment
  • Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • HILIC Chromatography Column (e.g., Waters BEH Amide or equivalent).

Detailed Protocol

Phase 1: Cell Preparation & Starvation

Objective: Upregulate surface transporters and deplete intracellular glucose.

  • Seed Cells: Plate cells (e.g., 3T3-L1 adipocytes, L6 myotubes, or cancer lines) in 12-well or 6-well plates. Differentiate if necessary.

  • Starvation: Wash cells 2x with warm PBS. Add serum-free, glucose-free DMEM (or KRPH buffer) containing 0.2% BSA.

  • Incubation: Incubate for 2 hours at 37°C.

    • Optional: If testing insulin sensitivity, add Insulin (100 nM) during the last 20 minutes.

Phase 2: The "Zero-Trans" Uptake Assay

Objective: Measure the initial velocity (


) of transport.
  • Prepare Substrate Solution: Prepare warm KRPH containing 1 mM 4-OMG-d3 .

    • Note: 1 mM is typical, but you may vary this (0.1 – 20 mM) if determining

      
      .
      
  • Initiate Uptake:

    • Aspirate starvation media completely.

    • Immediately add the 4-OMG-d3 Substrate Solution (e.g., 500 µL/well).

    • Start timer immediately.

  • Incubation: Incubate at Room Temperature (RT) or 37°C for exactly 1 to 3 minutes .

    • Warning: Do not exceed 5-10 minutes. Equilibrium will be reached, and rate data will be lost.

  • Rapid Stop & Quench (The "Phloretin Lock"):

    • At

      
      , aspirate the substrate solution rapidly.
      
    • Immediately flood cells with Ice-Cold Stop Buffer (PBS + 100 µM Phloretin).

    • Why? The cold temperature slows lipid fluidity, and Phloretin locks the GLUT pore.

    • Wash 3x rapidly with the Ice-Cold Stop Buffer.

Phase 3: Extraction & LC-MS/MS Sample Prep
  • Lysis/Extraction:

    • Aspirate the final wash completely.

    • Add 300 µL of -80°C Extraction Solvent (80% MeOH) containing the Internal Standard (e.g., 1 µM Glucose-

      
      C
      
      
      
      ).
  • Harvest: Scrape cells (if adherent) and transfer lysate to a microcentrifuge tube.

  • Precipitation: Incubate on dry ice for 15 minutes, then vortex vigorously.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant: Transfer supernatant to an LC-MS vial. (Optional: Dry down under nitrogen and reconstitute in 20 µL water/acetonitrile 1:1 if sensitivity enhancement is needed).

LC-MS/MS Method Parameters

Chromatography (HILIC Mode): Sugars are highly polar and do not retain on C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% NH

    
    OH (Ammonium Hydroxide) or 10mM Ammonium Acetate (pH 9).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 80% B to 50% B over 5 minutes.

Mass Spectrometry (MRM Transitions): Operate in Negative Electrospray Ionization (ESI-) mode.[1] Sugars ionize well as deprotonated ions


 or chloride adducts 

.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy
4-OMG-d3 196.1 (

)
59.0 / 89.0Optimized empirically
Glucose-

C

(IS)
185.1 (

)
92.0Optimized empirically

Note: Exact transitions depend on specific deuteration positions and instrument platform. Always infuse pure standards to optimize.

Data Analysis & Workflow Visualization

Calculation

Calculate the uptake rate (


) normalized to protein content:


Experimental Workflow Diagram

Workflow Start Cell Seeding (6-well plate) Starve Starvation (2h, Serum/Glucose Free) Start->Starve Treat Treatment (Insulin/Drugs) Starve->Treat Pulse Tracer Pulse (1mM 4-OMG-d3, 2 min) Treat->Pulse Stop RAPID QUENCH (Ice Cold PBS + Phloretin) Pulse->Stop  Critical Timing! Extract Extraction (80% MeOH + Internal Std) Stop->Extract  Prevent Efflux LCMS LC-MS/MS Analysis (HILIC Column) Extract->LCMS

Figure 2: Step-by-step workflow emphasizing the critical quench step.

Troubleshooting & "Self-Validating" Controls

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), every experiment must include internal validity checks.

  • The "Leak" Control (Efflux Check):

    • Issue: 4-OMG can exit the cell during the wash.

    • Validation: Perform a time-course wash test.[2] Wash cells for 10s, 30s, and 60s. If the signal drops significantly with longer washing, your stop solution (Phloretin) is ineffective or the temperature is not cold enough.

  • The Non-Specific Binding (NSB) Control:

    • Protocol: Pre-treat a set of wells with Cytochalasin B (10 µM) or Phloretin (100 µM) for 15 minutes before adding the 4-OMG-d3.

    • Result: These wells should show near-zero uptake (background). Subtract this value from your experimental wells to get "Net Transporter-Mediated Uptake."

  • Linearity Check:

    • Perform the assay at 1, 2, 5, and 10 minutes. Plot signal vs. time.

    • Requirement: The curve must be linear. If it plateaus at 5 mins, you have reached equilibrium; reduce incubation time to 1-2 mins for future kinetic calculations.

References

  • Review of Glucose Analogs

    • Title: 2-Deoxy-D-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents[3]

    • Source: Int J Mol Sci (2020)
    • URL:[Link]

  • Phloretin Inhibition Mechanism

    • Title: Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells[4]

    • Source: Mol Cell Biochem (2022)[4][5]

    • URL:[Link]

  • LC-MS Sugar Analysis (HILIC)

    • Title: Efficient LC-MS method for isomer separation and detection of sugars[1]

    • Source: Journal of Experimental Botany (2022)[5]

    • URL:[Link]

  • Zero-Trans Kinetics

    • Title: Rapid, transient drop in brain glucose after intravenous phloretin or 3-O-methyl-D-glucose[6]

    • Source: Stroke (1979) - Foundational text on 3-OMG/Phloretin kinetics.
    • URL:[Link]

Sources

Application

simultaneous detection of glucose and 4-O-Methyl-D-glucose-d3 via HPLC

Application Note: Simultaneous Detection of Glucose and 4-O-Methyl-D-glucose-d3 via HILIC-MS/MS Executive Summary This application note details a robust protocol for the simultaneous quantification of endogenous Glucose...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Detection of Glucose and 4-O-Methyl-D-glucose-d3 via HILIC-MS/MS

Executive Summary

This application note details a robust protocol for the simultaneous quantification of endogenous Glucose and the stable isotope tracer 4-O-Methyl-D-glucose-d3 (4-OMG-d3) in biological matrices. While 3-O-Methylglucose is the classic GLUT tracer, 4-O-Methylglucose analogs are increasingly utilized in specific metabolic flux studies and as internal standards due to their distinct transport kinetics and non-metabolizable nature.

Critical Technical Note: The requirement to distinguish the deuterated isotopologue (4-OMG-d3) from potential background interferences or natural abundance isotopologues necessitates the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Standard HPLC with Refractive Index (RI) or UV detection cannot differentiate between the d0 and d3 forms due to identical physicochemical properties (retention time, refractive index). This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-) for maximum sensitivity and selectivity.

Scientific Rationale & Mechanism

The Challenge of Sugar Analysis

Glucose and its methylated analogs are small, polar, neutral molecules. They are poorly retained on standard Reverse Phase (C18) columns, often eluting in the void volume where ion suppression is highest. Furthermore, glucose exists in dynamic equilibrium between


 and 

anomers, which can split peaks and reduce sensitivity.
The Solution: HILIC-MS/MS
  • Chromatography (HILIC): We employ an Amide-functionalized stationary phase. This retains polar sugars via hydrogen bonding with the water-enriched layer on the silica surface. It also promotes the rapid interconversion of anomers, resulting in a single, sharp peak for glucose.

  • Detection (MS/MS): Negative mode ESI is preferred for glucose analysis to avoid the high background noise often seen in positive mode (sodium adducts). The d3 label on the methoxy group of 4-OMG provides a +3 Da mass shift, allowing specific Multiple Reaction Monitoring (MRM) of the tracer.

Experimental Workflow Diagram

G Sample Biological Sample (Plasma/Cell Lysate) Quench Metabolism Quench (Ice-cold ACN/MeOH) Sample->Quench Immediate Extract Protein Precipitation & Centrifugation Quench->Extract Remove Enzymes HILIC HILIC Separation (Amide Column) Extract->HILIC Inject Supernatant Ionization ESI (-) Ionization (Deprotonation) HILIC->Ionization Elute MRM MRM Detection (Mass Filtering) Ionization->MRM [M-H]- Selection Data Quantification (Isotope Ratio) MRM->Data Peak Area Integration

Figure 1: Analytical Workflow. A streamlined path from sample collection to data generation, emphasizing the critical quenching step to stop glycolysis.

Detailed Protocol

Reagents and Standards
  • Analytes:

    • D-Glucose (CAS: 50-99-7)

    • 4-O-Methyl-D-glucose-d3 (Target Tracer/IS). Note: Ensure the label is on the methyl group (methoxy-d3).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Hydroxide (NH4OH) or Ammonium Acetate.

  • Internal Standard (Optional): If 4-OMG-d3 is the analyte of interest, use Glucose-13C6 as the normalization standard for the total method.

Sample Preparation

Rationale: Sugars are highly soluble in water but insoluble in high-organic solvents. However, protein precipitation requires high organic content. A balance is needed to keep sugars in solution while removing proteins.

  • Collection: Collect plasma or cell lysate. Crucial: Keep samples on ice to inhibit glycolysis.

  • Extraction:

    • Add 400 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol 75:25 v/v) to 100 µL of sample.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes (enhances protein precipitation).

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to a fresh vial.

    • Note: If the glucose concentration is expected to be high (e.g., >5 mM), dilute the supernatant 1:10 with Acetonitrile to prevent detector saturation.

    • Do not evaporate and reconstitute in water; injecting 100% aqueous samples into a HILIC column causes peak distortion. Maintain at least 60% organic content in the final vial.

HPLC Conditions (HILIC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or TSKgel Amide-80.

    • Why Amide? Amide phases are stable at high pH and provide excellent retention for carbohydrates without the Schiff base formation risks of amino columns.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH).

    • Why pH 9? High pH enhances the deprotonation of sugars in negative mode ESI.

  • Mobile Phase B: Acetonitrile (10 mM Ammonium Acetate).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Gradient:

    Time (min) %B (Organic) State
    0.0 90% Initial Hold
    1.0 90% Isocratic Loading
    6.0 60% Elution Gradient
    7.0 60% Hold
    7.1 90% Re-equilibration

    | 10.0 | 90% | End |

MS/MS Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -2.5 kV (Low voltage reduces arcing in negative mode).

  • Gas Temp: 250°C.

  • MRM Transitions:

    • Optimization: Transitions must be tuned for your specific instrument. Below are calculated theoretical transitions based on standard fragmentation (loss of water, cross-ring cleavage).

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
Glucose 179.189.0 (C3-C6 cleavage)1550
Glucose (Qual) 179.159.02550
4-OMG-d3 196.289.0 (Conserved fragment)1850
4-OMG-d3 (Qual) 196.259.02850
  • Note on 4-OMG-d3: The precursor is 196.2 (MW 194.18 + 3.02 (d3) - 1.01 (H)). The fragment at m/z 89 is typically derived from the C1-C3 portion of the glucose ring; if the methyl group is at C4, this fragment remains unlabeled (mass 89), or if the fragmentation pathway involves C4, the mass would shift. Always perform a Product Ion Scan on the pure standard to confirm the dominant fragment.

Data Analysis & Validation

Linearity and Range
  • Glucose: Endogenous levels are high (3-10 mM). Calibration curve should range from 0.1 mM to 20 mM.

  • 4-OMG-d3: Tracer levels are low. Calibration curve should range from 0.5 µM to 100 µM.

  • Curve Fitting: Use

    
     weighting to account for the large dynamic range difference between the two analytes.
    
Separation Logic (Graphviz)

Logic Start Start Analysis Check Check Retention Time (RT) Start->Check Decision Is 4-OMG-d3 separated from Glucose? Check->Decision Yes Proceed to Quant Decision->Yes RT Delta > 0.5 min No Risk of Ion Suppression Decision->No Co-elution Action Modify Gradient: Flatten 90-80% B slope No->Action Action->Check

Figure 2: Method Optimization Logic. While MS distinguishes the masses, chromatographic separation is vital to prevent the high-concentration glucose peak from suppressing the ionization of the trace-level 4-OMG-d3.

Troubleshooting & Tips

  • Peak Tailing: Sugars can chelate with stainless steel. Passivate the system with 0.1% Phosphoric acid if tailing is severe, or use PEEK-lined columns.

  • Sensitivity Loss: Check the mobile phase pH. Ammonium acetate buffers can become acidic over time due to evaporation of ammonia. Prepare fresh daily or use a sealed reservoir.

  • Interference: If the "d3" signal shows a peak in a blank plasma sample, check for "crosstalk" from the glucose channel (if the glucose concentration is extremely high, the M+17 isotope of glucose (179+17=196) is rare but possible, or more likely, adducts). However, the mass difference (179 vs 196) is usually sufficient.

References

  • HILIC Mechanism for Sugars: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in natural products analysis. ISRN Chromatography. Link

  • LC-MS/MS of Methyl-Glucose: Zhang, Y., et al. (2018). Simultaneous quantification of endogenous and exogenous plasma glucose by isotope dilution LC-MS/MS. Journal of Chromatography B. Link

  • Sugar Fragmentation Pathways: M'boungou, G. J., et al. (2010). The assay of 3-O-methyl-d-glucose in plasma with derivatization method.[1][2] Chinese Journal of Clinical Pharmacology. Link

  • 4-O-Methyl-D-glucose-d3 Reagent: LGC Standards Product Page. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Sensitivity for 4-O-Methyl-D-glucose-d3 Detection

Welcome to the technical support center for the analysis of 4-O-Methyl-D-glucose-d3. This guide is designed for researchers, scientists, and drug development professionals who are working with this deuterated glucose ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-O-Methyl-D-glucose-d3. This guide is designed for researchers, scientists, and drug development professionals who are working with this deuterated glucose analog, particularly when dealing with the challenges of low sample volumes. We will move beyond simple procedural lists to explore the underlying principles of mass spectrometry and chromatography, empowering you to troubleshoot effectively and optimize your analytical methods with confidence.

Introduction: The Challenge of Low-Volume Analyte Detection

4-O-Methyl-D-glucose is a non-metabolizable glucose analog, and its deuterated form (4-O-Methyl-D-glucose-d3) is a valuable tracer in metabolic studies. However, quantifying it, especially in low-volume biological samples like those from micro-physiological systems or organ-on-a-chip models, presents significant analytical hurdles.[1][2] The primary challenges include low analyte concentration, potential for significant matrix effects from complex biological media, and the inherently poor ionization efficiency of small, polar molecules like glucose.[3][4]

This guide provides a structured approach to systematically identify and overcome these challenges to achieve robust and sensitive detection.

Troubleshooting Guide: From Low Signal to High Confidence

This section is structured as a series of common problems you might encounter during your analysis. We provide not just the solutions, but the rationale behind them.

Question 1: My signal for 4-O-Methyl-D-glucose-d3 is extremely low or undetectable. Where do I start?

When faced with a weak or absent signal, it's crucial to work backward from the detector to the sample, systematically ruling out potential issues.

The first step is to confirm that the mass spectrometer is functioning correctly and optimized for your specific analyte. 4-O-Methyl-D-glucose is a small molecule (MW: 194.18 for the non-deuterated form) and, like other sugars, can be detected in either positive or negative ionization mode, often as an adduct.[5]

Initial Checks & Optimization:

  • MS Calibration: Ensure the instrument has been recently calibrated and tuned according to the manufacturer's specifications.[6]

  • Ionization Mode:

    • Positive Mode [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺: Sugars often ionize well as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts.[7] The [M+Na]⁺ adduct is often very stable and can provide a strong signal.

    • Negative Mode [M-H]⁻ or [M+HCOO]⁻: Negative mode can also be effective, particularly with a formate adduct if formic acid is used in the mobile phase.[7]

  • Direct Infusion: Prepare a pure standard of 4-O-Methyl-D-glucose-d3 (e.g., 1 µg/mL in your initial mobile phase) and infuse it directly into the mass spectrometer using a syringe pump. This bypasses the LC system and confirms that the MS can detect the analyte under ideal conditions.

  • Source Parameter Optimization: While infusing the standard, optimize the key electrospray ionization (ESI) source parameters.[8] The goal is to maximize the signal for your target mass-to-charge ratio (m/z).

    • Capillary/Spray Voltage: Adjust in small increments (e.g., 0.2 kV). A stable spray is essential for a stable signal.[9]

    • Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Highly aqueous mobile phases require higher gas flows and temperatures.[10][11]

    • Gas Temperature: Increase temperature to aid desolvation, but be cautious with thermally labile compounds.

    • S-Lens/RF Level: This voltage focuses the ion beam into the mass analyzer and can have a significant impact on signal intensity.[12]

If the MS can detect the infused standard but you see no signal from a chromatographic run, the issue likely lies with your LC method or the sample itself.

  • Column Choice: 4-O-Methyl-D-glucose-d3 is highly polar.

    • Reversed-Phase (RP) Chromatography (e.g., C18): This is often problematic for very polar analytes, as they may elute in the void volume with little or no retention, co-eluting with salts and other matrix components that cause ion suppression.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is generally the preferred method for retaining and separating small polar molecules like sugars. It uses a high organic mobile phase, which is also beneficial for ESI efficiency.

  • Mobile Phase Composition:

    • Solvents: Use only the highest purity, LC-MS grade solvents (water, acetonitrile, methanol) to minimize background noise and adduct formation.[13]

    • Additives: Small amounts of volatile additives are crucial for good chromatography and ionization. For HILIC, ammonium acetate or ammonium formate (5-10 mM) are common choices as they can improve peak shape and aid in adduct formation.

Question 2: I have a signal, but it's inconsistent and the background is high. How can I reduce noise and mitigate matrix effects?

Inconsistent signals and high background are classic symptoms of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte.[3][14] This is a major concern in complex biological samples like plasma, serum, or cell culture media.[4][15]

A post-column infusion experiment is the definitive way to visualize matrix effects.

  • Continuously infuse a standard solution of your analyte into the MS detector, post-column.

  • Inject a blank, extracted matrix sample (a sample without your analyte) onto the LC column.

  • Monitor the signal of your infused analyte. Any dips in the signal indicate regions of ion suppression where matrix components are eluting.[10]

  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering compounds.

    • Adjust the gradient profile to move your analyte's peak away from the suppression zones identified in the post-column infusion experiment.

  • Enhance Sample Preparation: The goal of sample preparation is to remove as much of the matrix as possible while recovering your analyte. For low-volume samples, this requires careful technique.

    • Protein Precipitation (PPT): This is a simple and common method.[16] Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to your sample, vortex, and centrifuge to pellet the precipitated proteins. Acetonitrile is often preferred as it precipitates proteins more effectively.

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract than PPT. For low volumes, micro-elution SPE plates or tips are ideal. A mixed-mode or polymer-based sorbent can be effective at removing both salts and phospholipids, which are major sources of ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): While you are analyzing a deuterated compound (d3), if a more heavily labeled version is available (e.g., ¹³C₆- or d7-labeled 4-O-Methyl-D-glucose), it can serve as an ideal internal standard. A SIL-IS will co-elute and experience the same matrix effects as your analyte, allowing for accurate correction and quantification.[4]

The following diagram illustrates a decision-making workflow for addressing matrix effects.

Matrix_Effects_Workflow start Inconsistent Signal or High Background post_column Perform Post-Column Infusion Experiment start->post_column suppression_zone Identify Ion Suppression Zone(s) post_column->suppression_zone analyte_in_zone Does Analyte Elute in Suppression Zone? suppression_zone->analyte_in_zone Zones Identified improve_prep Improve Sample Preparation (e.g., SPE instead of PPT) suppression_zone->improve_prep Broad or Severe Suppression adjust_lc Adjust LC Gradient to Shift Analyte Retention analyte_in_zone->adjust_lc Yes end_good Analysis Robust analyte_in_zone->end_good No re_evaluate Re-evaluate Matrix Effect adjust_lc->re_evaluate re_evaluate->analyte_in_zone use_is Incorporate Stable Isotope-Labeled IS improve_prep->use_is use_is->re_evaluate

Caption: Troubleshooting workflow for matrix effects.

Question 3: Should I use chemical derivatization for 4-O-Methyl-D-glucose-d3?

Yes, chemical derivatization is a powerful strategy to improve the sensitivity of sugar analysis for two main reasons:

  • Improved Chromatographic Retention: By adding a less polar functional group, you can improve retention on reversed-phase columns, which are often more robust and efficient than HILIC columns.

  • Enhanced Ionization Efficiency: By adding a group that is easily protonated or carries a permanent charge, you can dramatically increase the signal intensity in the mass spectrometer.[17]

For glucose and its analogs, several derivatization methods exist. While GC-MS methods often use silylation or oximation,[18][19][20] for LC-MS, reagents that add a readily ionizable moiety are preferred.

PMP derivatization is a well-established method for analyzing carbohydrates by LC-MS.[21] It adds a UV-active and easily ionizable group to the reducing end of the sugar.

Materials:

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution: 0.5 M in methanol.

  • Sodium hydroxide (NaOH) solution: 0.6 M.

  • Hydrochloric acid (HCl) solution: 0.6 M.

  • LC-MS grade water and acetonitrile.

Procedure (for low-volume samples):

  • Sample Preparation: Start with your cleaned-up sample extract (from PPT or SPE) and ensure it is fully dried down in a microcentrifuge tube or a well of a 96-well plate.

  • Reconstitution & Derivatization:

    • To the dried residue, add 5 µL of the 0.5 M PMP solution and 5 µL of the 0.6 M NaOH solution.

    • Vortex briefly to mix.

    • Incubate at 70°C for 60 minutes. Ensure the tubes are well-sealed to prevent evaporation.

    • Allow the mixture to cool to room temperature.

  • Neutralization:

    • Add 5 µL of 0.6 M HCl to neutralize the reaction. Vortex to mix.

  • Extraction (Optional, but recommended for cleaner samples):

    • Add 20 µL of water and 20 µL of dichloromethane.

    • Vortex thoroughly and centrifuge for 5 minutes at high speed.

    • The PMP-labeled sugar will be in the upper aqueous layer. The excess PMP reagent will partition into the lower organic layer.

    • Carefully transfer the upper aqueous layer to a new vial for LC-MS analysis.

  • Dilution & Analysis:

    • Dilute the final aqueous extract with your mobile phase A as needed before injection.

The PMP-derivatized 4-O-Methyl-D-glucose-d3 will now be less polar and should have a significantly stronger signal in positive ion mode ESI-MS.

Frequently Asked Questions (FAQs)

Q: What are the expected m/z values for 4-O-Methyl-D-glucose-d3?

  • Molecular Formula: C₇H₁₁D₃O₆

  • Neutral Monoisotopic Mass: ~197.12 Da

  • Common Adducts (Positive Ion Mode):

    • [M+H]⁺: 198.13

    • [M+Na]⁺: 220.11

    • [M+NH₄]⁺: 215.15

  • Common Adducts (Negative Ion Mode):

    • [M-H]⁻: 196.11

    • [M+HCOO]⁻: 242.12

Note: These are theoretical values. Always confirm with a direct infusion of a standard on your specific instrument.

Q: How does the d3 label affect the analysis?

The three deuterium atoms increase the mass of the molecule by approximately 3 Da compared to its non-labeled counterpart. This mass shift is the basis for its use as a tracer. In terms of chromatography, the effect is usually negligible, and it should co-elute with the endogenous or unlabeled form. In MS/MS, the d3 label will be retained on some fragment ions, which is critical for setting up specific MRM transitions that distinguish it from the unlabeled form.

Q: What are some suggested MRM (Multiple Reaction Monitoring) transitions?

Optimizing MRM transitions requires direct infusion of a standard. However, based on the known fragmentation of sugars, here are some hypothetical starting points to test. The precursor ion will be one of the adducts listed above. Collision-induced dissociation will typically result in neutral losses of water (H₂O) or fragments related to the glucose ring structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
4-O-Me-Glc-d3220.11 ([M+Na]⁺)181.1 (Loss of C₂H₃DO)Monitor a primary, stable fragment.
4-O-Me-Glc-d3220.11 ([M+Na]⁺)163.1 (Loss of C₂H₃DO + H₂O)A secondary fragment for confirmation.
4-O-Me-Glc-d3198.13 ([M+H]⁺)119.1 (Ring fragmentation)Fragmentation can be different with proton adduct.

Q: My sample volume is less than 5 µL. How should I adapt my sample preparation?

For such small volumes, minimizing transfer steps and using appropriate labware is critical to prevent sample loss.

  • Direct Precipitation: Perform protein precipitation directly in the collection tube if possible.

  • Micro-scale SPE: Use SPE tips (e.g., C18 or HILIC) that allow you to bind, wash, and elute in very small volumes (10-20 µL).

  • Evaporation: Use a vacuum centrifuge with a plate or tube holder that fits your sample format to dry samples without heat if possible.

  • Reconstitution Volume: Reconstitute the final dried extract in the smallest practical volume (e.g., 10-20 µL) of the initial mobile phase to maximize concentration.[1]

The following diagram provides a comprehensive overview of the entire analytical process, from sample collection to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling sample Low-Volume Sample (<10 µL) ppt Protein Precipitation (Cold Acetonitrile) sample->ppt spe µSPE Cleanup (Optional, for high matrix) ppt->spe dry Dry Down (Vacuum Centrifuge) spe->dry deriv Chemical Derivatization (e.g., PMP) dry->deriv reconstitute Reconstitute in Mobile Phase A dry->reconstitute No Derivatization deriv->reconstitute Yes lcms HILIC or RP-LC-MS/MS (Optimized MRM) reconstitute->lcms data Data Acquisition & Integration lcms->data quant Quantification using Internal Standard data->quant result Final Concentration quant->result

Caption: Comprehensive workflow for 4-O-Methyl-D-glucose-d3 analysis.

References

  • bioRxiv. (2020).
  • BioPharma PEG. (2026).
  • MDPI. (2023).
  • Frontiers.
  • Ovid. Sample preparation prior to the LC–MS-based... : Bioanalysis.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • PubMed. (2021).
  • ScienceDirect.
  • PMC. (2017). Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy.
  • PMC.
  • ResearchGate. (2016). How to improve the sensitivity of a LCMS?.
  • Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • LCGC. (2021).
  • Sigma-Aldrich. How to Maximize Sensitivity in LC-MS.
  • Chromatography Today. Yes.
  • PMC.
  • PMC. (2018).
  • Journal of Pharmaceutical Analysis. (2026). The assay of the 3-o-methyl-d-glucose (3-OMG)
  • PubMed. (1996). Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo.
  • University of Toronto.
  • PMC. (2019).
  • Waters. Low Level Quantification of Six Vitamin D Metabolites By UPLC-MS/MS For Clinical Research.
  • YouTube. (2021).
  • ResearchGate. (2010).
  • Google Patents.
  • USBio. 161540 4-O-Methyl-D-glucose CAS: 4132-38-1.

Sources

Optimization

resolving chromatographic peak overlap between glucose and 4-O-Methyl-D-glucose-d3

Case Reference: GLU-OMG-D3-RES Status: Open Guide Assigned Scientist: Senior Application Specialist, Carbohydrate Analysis Division Executive Summary You are encountering a critical challenge in carbohydrate analysis: se...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: GLU-OMG-D3-RES

Status: Open Guide Assigned Scientist: Senior Application Specialist, Carbohydrate Analysis Division

Executive Summary

You are encountering a critical challenge in carbohydrate analysis: separating a high-abundance native sugar (Glucose) from a low-abundance structural analog tracer (4-O-Methyl-D-glucose-d3). While Mass Spectrometry (MS) can differentiate these by mass (


 180 vs. 197), chromatographic resolution is non-negotiable .

Why? If Glucose and 4-OMG-d3 co-elute, the massive influx of glucose ions (often in the mM range in biological fluids) will cause severe Ion Suppression of the 4-OMG-d3 signal (often in the µM range). This compromises the Limit of Quantitation (LOQ) and linearity of your tracer data.

This guide provides a self-validating HILIC (Hydrophilic Interaction Liquid Chromatography) workflow to achieve baseline resolution.

Module 1: The Separation Strategy (HILIC)

Q: Why is my Reverse Phase (C18) column failing?

A: Glucose and 4-OMG are highly polar. On a C18 column, they elute in the void volume (


) with no retention, leading to co-elution with salts and matrix contaminants. You must use HILIC .
Q: Which stationary phase should I use?

Recommendation: Amide-Bonded Stationary Phase (e.g., Waters BEH Amide, Tosoh Amide-80).

  • Mechanism: Amide phases form a water-rich layer on the surface. Sugars partition into this layer. The 4-O-methyl group on your tracer makes it slightly less polar than native glucose, allowing for separation based on hydrophobicity differences.

  • Alternative: Polymeric Amino columns (e.g., Shodex VG-50).[1] Avoid silica-based amino columns as they form Schiff bases with reducing sugars (like glucose), causing irreversible adsorption and peak tailing.

Q: What is the optimal Mobile Phase?

A: A high-organic gradient with a specific pH modifier.

  • Organic: Acetonitrile (ACN).

  • Aqueous: Water with 0.1% Ammonium Hydroxide (

    
    ) .[2]
    
  • Why High pH? Glucose exists as two anomers (

    
     and 
    
    
    
    ). At neutral pH, these interconvert slowly, leading to "split peaks" or broad humps. High pH (
    
    
    ) accelerates this mutarotation, collapsing the signal into a single, sharp peak [1, 2].

Module 2: Troubleshooting Peak Shape (The Anomer Problem)

Q: I see two peaks for Glucose. Is my column broken?

A: No. You are seeing the


-glucopyranose and 

-glucopyranose anomers. The Fix:
  • Thermal Collapse: Increase column temperature to 50°C - 60°C . Heat accelerates the interconversion kinetics, merging the peaks.

  • Alkaline Mobile Phase: As mentioned above, use 0.05% - 0.1%

    
    .
    
Visual Logic: Troubleshooting Workflow

Troubleshooting Start Issue: Poor Resolution or Peak Shape CheckSplit Are peaks splitting (doublets)? Start->CheckSplit YesSplit Yes: Anomer Separation CheckSplit->YesSplit Yes NoSplit No: Co-elution / Overlap CheckSplit->NoSplit No ActionTemp Action 1: Increase Temp to 60°C YesSplit->ActionTemp ActionpH Action 2: Add 0.1% NH4OH to Aqueous MP ActionTemp->ActionpH CheckCol Column Type? NoSplit->CheckCol C18 C18 / RP CheckCol->C18 Amide Amide HILIC CheckCol->Amide Switch Switch to Amide HILIC C18->Switch Gradient Flatten Gradient (e.g., 80% -> 60% B) Amide->Gradient

Caption: Decision tree for diagnosing peak splitting (anomerization) vs. true co-elution issues.

Module 3: Mass Spectrometry Optimization

Q: 4-OMG-d3 is +3 Da heavier. Isn't that enough?

A: Not if the concentration differential is


.
  • Ion Suppression: If Glucose elutes at 2.5 min and 4-OMG-d3 elutes at 2.5 min, the glucose will steal all the charge in the ESI source.

  • Cross-Talk: High concentrations of glucose can produce isotopic contributions (

    
     isotopes, though rare for C6) or adducts that might interfere.
    
MRM Transition Table

Use these transitions to ensure specificity.

AnalytePrecursor (

)
Product (

)
PolarityAdductNote
Glucose 179.189.0Negative

Standard sensitivity
4-OMG-d3 196.259.1Negative

Tracer specific
Glucose 198.189.0Positive

If using Amm. Acetate

Note: Negative mode is often cleaner for sugars using Ammonium Hydroxide mobile phases [3].

Module 4: Validated Experimental Protocol

Objective: Baseline separation (


) of Glucose and 4-OMG-d3.
System Setup
  • Column: Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Temperature: 35°C (if using high pH) or 50°C (if using neutral pH). Recommendation: High pH method below.

Mobile Phase Preparation
  • Solvent A: 95% Water / 5% ACN + 0.1% Ammonium Hydroxide (

    
    ) .
    
  • Solvent B: 95% ACN / 5% Water + 0.1% Ammonium Hydroxide (

    
    ) .
    
    • Critical: Freshly prepare

      
       daily. It is volatile and pH will drop over time, causing retention time drift.
      
Gradient Method
Time (min)Flow (mL/min)% A (Aqueous)% B (Organic)Curve
0.00 0.4001090Initial
1.00 0.4001090Hold
8.00 0.4004060Linear Ramp
9.00 0.4006040Wash
11.00 0.4006040Wash Hold
11.10 0.4001090Re-equilibrate
15.00 0.4001090End
Expected Results
  • 4-OMG-d3: Elutes earlier (less polar due to methyl group). Approx. 3.5 - 4.5 min.

  • Glucose: Elutes later (more polar). Approx. 5.0 - 6.0 min.

  • Resolution: The methyl group provides significant selectivity on Amide phases, typically yielding

    
    .
    
Self-Validation Step

Run a "Matrix Spike" sample:

  • Take a blank matrix (plasma/media).

  • Spike Glucose at high conc. (5 mM).

  • Spike 4-OMG-d3 at low conc. (1 µM).

  • Success Criteria: The 4-OMG-d3 peak area must not deviate >15% from a neat standard injection. If it drops significantly, you have co-elution/suppression.

References

  • Waters Corporation. Separation of Mono- and Disaccharides using the ACQUITY UPLC BEH Amide Column. Application Note. Available at: [Link]

  • Agilent Technologies. Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Application Note 5994-0106EN. Available at: [Link]

  • Shodex HPLC. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Technical Article No. 003.[1] Available at: [Link]

Sources

Troubleshooting

optimizing extraction efficiency of 4-O-Methyl-D-glucose-d3 from tissue samples

Topic: Optimizing Extraction Efficiency from Tissue Samples Executive Summary & Core Directive The Challenge: 4-O-Methyl-D-glucose-d3 (4-OMG-d3) is a non-metabolizable glucose analog used to quantify glucose transport (v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Extraction Efficiency from Tissue Samples

Executive Summary & Core Directive

The Challenge: 4-O-Methyl-D-glucose-d3 (4-OMG-d3) is a non-metabolizable glucose analog used to quantify glucose transport (via GLUT/SGLT) independent of phosphorylation or downstream glycolysis. The "d3" stable isotope label renders it distinguishable by mass spectrometry, but its high polarity makes extraction from lipid-rich tissues (brain, adipose, liver) prone to poor recovery and severe ion suppression.

The Solution: This guide moves beyond standard "crush and shoot" methods. We utilize a biphasic-compatible monophasic extraction (Modified Bligh-Dyer) optimized for HILIC chromatography. This ensures the removal of phospholipids—the primary enemy of quantitative accuracy in tissue metabolomics—while maintaining high recovery of the polar analyte.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

This protocol is designed for 20–50 mg of wet tissue. It prioritizes the removal of matrix interferences over speed.

Reagents & Materials
  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v), pre-chilled to -20°C.

  • Internal Standard (IS): D-Glucose-13C6 (or 3-O-Methyl-D-glucose if chromatographically distinct). Do not use unlabeled 4-OMG as IS.

  • Homogenization: Zirconia/Ceramic beads (1.4 mm).

  • Filtration: 0.2 µm PTFE filter plate or Phospholipid Removal Plate (Recommended).

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1. Prep Weigh ~30 mg frozen tissue into a bead-beating tube. Keep on dry ice.Thawing promotes enzymatic degradation of endogenous metabolites (though 4-OMG is stable, the matrix changes).
2. Spike Add 10 µL of Internal Standard directly to the frozen tissue.Spiking before extraction corrects for recovery losses and ionization variance.
3. Lyse Add 750 µL of Extraction Solvent (-20°C). Homogenize (Bead beater: 30s @ 6.0 m/s, x2 cycles).The high organic content precipitates proteins immediately. The water portion ensures sugar solubility.
4. Chill Incubate samples at -20°C for 1 hour (or overnight).Enhances protein precipitation and solidifies lipids, improving supernatant clarity.
5. Spin Centrifuge at 15,000 x g for 15 mins at 4°C.High G-force is required to pellet the dense protein/lipid debris.
6. Clean Transfer supernatant to a Phospholipid Removal Plate and apply vacuum.CRITICAL: Removes phosphatidylcholines that cause ion suppression in the MS source.[1]
7. Dry Evaporate eluate under Nitrogen at 30°C. Reconstitute in 80% Acetonitrile (HILIC Mobile Phase).Matching the injection solvent to the initial mobile phase prevents peak distortion (solvent effects).

Visualization: Workflow & Logic

Figure 1: Extraction & Decision Logic

Caption: Logical flow for 4-OMG-d3 extraction, highlighting critical decision points for lipid removal and chromatography selection.

ExtractionWorkflow Start Tissue Sample (20-50mg) IS_Add Add Internal Standard (13C-Glucose) Start->IS_Add Lysis Homogenization (ACN:MeOH:H2O 2:2:1) IS_Add->Lysis Spin Centrifugation (15,000g, 4°C) Lysis->Spin Decision Tissue Type? Spin->Decision LipidRich High Lipid (Brain/Adipose) Decision->LipidRich Lipid > 5% Lean Lean Tissue (Muscle/Heart) Decision->Lean Lipid < 5% PLR Phospholipid Removal (HybridSPE / Phree) LipidRich->PLR Essential Lean->PLR Optimal Dilute Dilute & Shoot (Filter 0.2µm) Lean->Dilute Acceptable HILIC HILIC LC-MS/MS (Amide Column) PLR->HILIC Dilute->HILIC

Troubleshooting Guide (FAQs)

Category 1: Low Recovery (The "Yield" Problem)

Q: My absolute recovery of 4-OMG-d3 is <50%. Is the molecule degrading? A: 4-OMG is chemically stable. Low recovery is almost always due to incomplete homogenization or matrix occlusion .

  • Diagnosis: Check your pellet. If it's not a tight, white/grey pellet, you have unlysed tissue.

  • The Fix: Increase bead density or switch to a "Precellys" style homogenizer. Ensure the solvent volume is at least 20x the tissue weight (e.g., 30mg tissue needs 600µL+ solvent). If the ratio is too low, the water in the tissue dilutes the organic solvent, preventing proper protein crash.

Q: Can I use 100% Methanol instead of the ACN:MeOH:Water mix? A: You can, but it is less efficient for this specific analyte.

  • Reasoning: Pure methanol extracts too many lipids. The ACN component precipitates proteins more aggressively, and the water component ensures the polar sugar is fully solubilized. The 2:2:1 mixture is the "Goldilocks" zone for polar metabolites [1].

Category 2: Matrix Effects (The "Signal" Problem)

Q: I see the peak, but the signal intensity varies wildly between replicates. A: This is classic Ion Suppression , likely caused by phospholipids co-eluting with your analyte.

  • The Mechanism: Phospholipids (PLs) are abundant in cell membranes.[1][2] In HILIC, PLs often elute in the same window as sugars. They compete for charge in the ESI source, "suppressing" your analyte's signal.

  • The Fix:

    • Monitor PLs: Add an MRM transition for Phosphatidylcholine (m/z 184 -> 184) to see where they elute.

    • Use PLR Plates: As described in the SOP, use a phospholipid removal plate (e.g., Supelco HybridSPE or Phenomenex Phree) [2].

    • Dilution: Dilute your extract 1:10. Paradoxically, you often get more signal because you reduce the suppression.

Category 3: Chromatography & Detection[1][2][3][4][5][6][7]

Q: Should I use Reverse Phase (C18) or HILIC? A: HILIC is mandatory for underivatized 4-OMG-d3.

  • Why: 4-OMG is highly polar. On a C18 column, it will elute in the "void volume" (dead time) along with salts and unretained debris, making quantification impossible.

  • Recommendation: Use an Amide-HILIC column (e.g., Waters BEH Amide). It retains sugars via hydrogen bonding, separating them from the matrix [3].

Q: What are the recommended MS transitions? A: Assuming Negative Mode (often cleaner for sugars):

  • Precursor: [M-H]⁻ (m/z ~196.1 for d3)

  • Product: Loss of methyl group or cross-ring cleavage.

  • Note: Many labs prefer Positive Mode using the Ammonium Adduct [M+NH4]⁺.

    • 4-OMG-d3 [M+NH4]⁺: m/z ~214.2

    • Transition: 214.2 -> 197.2 (Loss of NH3) or 214.2 -> 179.2 (Loss of NH3 + H2O).

References

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic Acetonitrile for Cellular Metabolome Extraction from Escherichia coli. Analytical Chemistry, 79(16), 6167–6173.

  • Bennett, B. D., et al. (2008). Absolute Quantitation of Intracellular Metabolite Concentrations by an Isotope Ratio-Based Approach. Nature Protocols, 3(8), 1299–1311.

  • Guillarme, D., & HILIC Experts. (2020). HILIC: The Pros and Cons. LCGC International.

  • Creative Proteomics. (2022). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites (Adapted for Tissue).

  • UT Southwestern. (2022). Extraction of Metabolome From Tissue/Organ For HILIC LC-MS.

Sources

Optimization

Technical Support Center: Optimizing Mass Spectra of Deuterated Glucose Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the reduction of background...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the reduction of background noise in mass spectra of deuterated glucose analogs. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the integrity and accuracy of your experimental data.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your mass spectrometry experiments with deuterated glucose analogs. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: I'm observing high chemical noise across the entire mass spectrum, obscuring my deuterated glucose analog's signal. What are the likely sources and how can I mitigate this?

High background noise across a wide m/z range is often indicative of systemic contamination. The sensitive nature of modern mass spectrometers means that even trace amounts of contaminants can lead to a significant increase in the baseline signal.

Potential Causes and Solutions:

  • Solvent and Mobile Phase Contamination:

    • Cause: The use of low-purity solvents is a primary source of chemical noise. Common contaminants include polyethylene glycols (PEGs), phthalates from plastic containers, and various polymers.[1][2] Even high-purity solvents can become contaminated over time through improper storage or handling.

    • Solution: Always use LC-MS or MS-grade solvents and freshly prepared mobile phases. Store solvents in clean borosilicate glass bottles and cover the reservoirs to prevent airborne contamination.[1] It is also advisable to run solvent blanks to identify any contaminants originating from the solvents or the LC system itself.[3]

  • Contamination from the LC System:

    • Cause: Components of the LC system, such as tubing, seals, and frits, can leach contaminants or accumulate them over time.[4][5] This is particularly true for plastic components which can be a source of phthalates.[4][6]

    • Solution: Regularly flush the entire LC system with a strong organic solvent mixture, such as isopropanol:acetonitrile:dichloromethane:cyclohexane, to remove stubborn contaminants.[2] Consider dedicating specific PEEK tubing and columns for applications that use buffers like TEA to prevent persistent background.[4]

  • Environmental Contaminants:

    • Cause: The laboratory environment itself can be a source of contamination. Siloxanes from personal care products and phthalates from plastics in the air can be drawn into the mass spectrometer's ion source.[1][7]

    • Solution: Ensure good laboratory hygiene. Minimize the use of personal care products in the vicinity of the instrument. A well-ventilated lab with a dedicated air filtration system can also help reduce airborne contaminants.

Q2: I see a series of peaks separated by a specific mass difference that are interfering with my analysis. How do I identify and eliminate them?

Repetitive peak patterns are often characteristic of polymeric contaminants. Identifying the mass difference between the peaks is key to diagnosing the source.

Common Polymeric Contaminants:

Mass Difference (Da)Contaminant ClassCommon SourcesMitigation Strategies
44Polyethylene Glycol (PEG)Solvents, detergents, personal care products, mass spectrometer calibration solutions.[1][6]Use high-purity solvents, thoroughly clean glassware, and avoid using hand creams before handling samples or instrument components.
58Polypropylene Glycol (PPG)Similar to PEGs, often found in industrial lubricants and some solvents.[2]Similar to PEGs; ensure all system components are clean and use high-purity reagents.
74PolysiloxanesDeodorants, cosmetics, vacuum pump oil, septa.[1]Maintain a clean lab environment, use appropriate septa for your inlet, and ensure proper venting of vacuum pump exhaust.

Troubleshooting Steps:

  • Identify the Repeating Unit: Calculate the mass difference between the major peaks in the interfering series.

  • Consult Contaminant Libraries: Compare the observed mass difference to known common contaminants (see table above).

  • Isolate the Source: Systematically run blanks of your solvent, mobile phase, and sample matrix to pinpoint the origin of the contamination.

  • Targeted Cleaning: Once the source is identified, perform a targeted cleaning of the contaminated component or replace the contaminated reagent.

Q3: My deuterated glucose analog shows a distorted isotopic cluster or a lower-than-expected isotopic purity. What could be causing this?

Distortions in the isotopic pattern of your deuterated analog can arise from several factors, including back-exchange of deuterium atoms and the presence of overlapping isotopic clusters from interfering compounds.

Potential Causes and Solutions:

  • Hydrogen-Deuterium Back-Exchange:

    • Cause: Deuterium atoms, especially those on hydroxyl (-OH) or amine (-NH) groups, can exchange with protons from the solvent (e.g., water in the mobile phase).[8] This leads to a decrease in the abundance of the fully deuterated isotopologue and an increase in the abundance of less-deuterated species.

    • Solution:

      • Sample Preparation: During sample preparation, minimize exposure to protic solvents and consider working at lower temperatures to reduce the rate of exchange.[2]

      • LC Method: Use a mobile phase with a high organic content and a non-protic solvent if your chromatography allows. If aqueous mobile phases are necessary, minimize the time the sample spends in the LC system before reaching the mass spectrometer.

      • Derivatization: For GC-MS analysis, derivatizing the hydroxyl groups of glucose (e.g., acetylation, propionylation) can prevent back-exchange.[9][10][11]

  • Overlapping Isotopic Clusters:

    • Cause: An interfering compound with a similar m/z value to your analyte can have an isotopic cluster that overlaps with that of your deuterated analog, leading to inaccurate abundance measurements.

    • Solution:

      • Improve Chromatographic Resolution: Optimize your LC method (e.g., adjust the gradient, change the column) to chromatographically separate the interfering compound from your analyte.

      • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, using a high-resolution mass spectrometer can often resolve the different isotopic peaks based on their exact mass.

      • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (your deuterated analog) and monitoring a unique fragment ion, you can often eliminate interferences from other compounds.

Frequently Asked Questions (FAQs)

Q: How can I minimize the formation of adducts with my deuterated glucose analog?

A: Glucose and its analogs readily form adducts with alkali metals (e.g., sodium [M+Na]+, potassium [M+K]+) and ammonium [M+NH4]+, especially in electrospray ionization (ESI).[12][13][14] While these can sometimes be the most stable and abundant ions, they can also complicate the spectrum.

  • To promote protonated molecules [M+H]+: Add a small amount of a weak acid like formic acid or acetic acid to your mobile phase.

  • To control adduct formation: If a specific adduct is desired for its stability, you can add a low concentration of the corresponding salt (e.g., sodium acetate for sodium adducts) to the mobile phase.[14] However, be aware that this can increase background noise if not done carefully.

  • Use High-Purity Water: Ensure the water used for your mobile phase is of high purity (e.g., from a Milli-Q system) to minimize the presence of alkali metal ions.[4]

Q: What are the best sample preparation techniques for reducing matrix effects when analyzing deuterated glucose analogs from biological samples?

A: Proper sample preparation is crucial for removing interfering matrix components that can suppress the ionization of your analyte.[2]

  • Protein Precipitation (PPT): A simple and rapid method for removing the majority of proteins from samples like plasma or serum.[2]

  • Liquid-Liquid Extraction (LLE): Effective for separating analytes based on their polarity. The choice of organic solvent is critical and should be optimized for your specific glucose analog.[2]

  • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove salts and other polar interferences. The choice of sorbent and elution solvents needs to be carefully optimized.[2]

Q: I am using a deuterated internal standard, but my quantification is still not reproducible. What should I check?

A: While deuterated internal standards are excellent for correcting for variability, several issues can still arise.

  • Chromatographic Shift: The deuterated standard may elute slightly earlier or later than the unlabeled analyte.[8] If the peaks are not integrated together, this can lead to inaccurate ratios. Adjusting the chromatography to ensure co-elution is important.

  • Isotopic Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias, especially at low concentrations of the analyte.[8]

  • Differential Matrix Effects: Although rare, the analyte and the internal standard may experience slightly different levels of ion suppression or enhancement from the matrix.[8]

Visualizations and Protocols

Systematic Workflow for Diagnosing and Eliminating Background Noise

A High Background Noise Observed B Run Solvent Blank (Mobile Phase A & B separately) A->B C Noise Present in Blank? B->C D Yes C->D E No C->E F Source is Solvent/Mobile Phase D->F G Source is LC System or Sample E->G H Prepare Fresh Solvents/Mobile Phase with High-Purity Reagents F->H I Inject Sample Blank (Matrix without Analyte) G->I Q Re-evaluate Background H->Q J Noise Present in Sample Blank? I->J K Yes J->K L No J->L M Source is Sample Matrix K->M N Source is LC System L->N O Optimize Sample Preparation (e.g., SPE, LLE) M->O P Perform System Flush with Strong Solvents N->P O->Q P->Q

Caption: A logical workflow for systematically identifying and addressing the source of background noise in an LC-MS system.

Key Steps in Sample Preparation to Minimize Contamination

cluster_0 Sample Collection & Handling cluster_1 Reagent & Solvent Selection cluster_2 Extraction & Cleanup cluster_3 Final Sample Preparation A Use Clean Glassware/Plasticware C Use High-Purity (MS-Grade) Solvents B Avoid Contaminated Gloves E Choose Appropriate Method (PPT, LLE, SPE) D Prepare Fresh Buffers/Additives G Evaporate to Dryness Under Nitrogen F Optimize Washing Steps to Remove Interferences H Reconstitute in Mobile Phase I Filter Sample Before Injection

Caption: Essential stages of sample preparation designed to minimize the introduction of contaminants.

Experimental Protocols

Protocol 1: Systematic Contamination Check for LC-MS Systems
  • Initial Assessment: Run your standard analytical method with a blank injection (no sample) to establish the current background level.

  • Solvent Blanks:

    • Prepare vials containing each of your individual mobile phase solvents (e.g., water, acetonitrile, methanol).

    • Inject each solvent individually using a simple isocratic method.

    • Analyze the resulting spectra for characteristic contaminant peaks. This will help identify if a specific solvent is the source of contamination.

  • Mobile Phase Blanks:

    • Prepare your mobile phases as you would for your analysis.

    • Inject each mobile phase (A and B) separately.

    • This step can help identify contaminants introduced from additives (e.g., formic acid, ammonium acetate) or from the mixing process.

  • System Flush:

    • If contamination is suspected from the system, perform a thorough flush. A common flushing sequence is:

      • 100% Water (to remove salts)

      • 100% Isopropanol

      • 100% Acetonitrile

      • A mixture of Isopropanol:Acetonitrile:Dichloromethane:Cyclohexane (for stubborn non-polar contaminants)[2]

    • After flushing, re-equilibrate the system with your analytical mobile phases and run another blank injection to assess the effectiveness of the cleaning.

Protocol 2: Optimization of ESI Source Parameters for Enhanced Signal-to-Noise of Deuterated Analogs
  • Infusion Analysis:

    • Prepare a solution of your deuterated glucose analog in your final mobile phase composition at a concentration that gives a moderate signal.

    • Infuse this solution directly into the mass spectrometer at a typical flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization (in order of typical importance):

    • Spray Voltage: Adjust the spray voltage up and down to find the value that provides the most stable and intense signal for your analyte.

    • Nebulizer Gas Pressure: Optimize the nebulizer gas pressure for a stable spray. Too low a pressure may result in an unstable spray, while too high a pressure can lead to signal suppression.

    • Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Increase the temperature and flow rate until you see a maximum in your analyte signal. Be cautious with thermally labile compounds.

    • Capillary/Nozzle Voltage: Optimize this voltage for efficient ion transmission into the mass spectrometer.

  • Signal-to-Noise Evaluation: For each parameter adjustment, record the signal intensity of your analyte and the noise level in a region of the spectrum close to your analyte's m/z. Calculate the signal-to-noise ratio to determine the optimal setting.

References

  • Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). Waters. Retrieved February 22, 2026, from [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211–3216.
  • Common LC/MS Contaminants. (n.d.). CIGS. Retrieved February 22, 2026, from [Link]

  • Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. (n.d.). University of Washington. Retrieved February 22, 2026, from [Link]

  • LC-MS Contaminants. (n.d.). Merck Millipore. Retrieved February 22, 2026, from [Link]

  • Li, Y., et al. (2018). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PLoS ONE, 13(10), e0205823.
  • Guo, S., et al. (2007). Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. Analytical Biochemistry, 369(2), 196-204.
  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. PMC. Retrieved February 22, 2026, from [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. DSpace@MIT. Retrieved February 22, 2026, from [Link]

  • Zhang, Y., et al. (2011). Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(6), 1018-1023.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved February 22, 2026, from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. (2016, October 20). PMC. Retrieved February 22, 2026, from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. Retrieved February 22, 2026, from [Link]

  • What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group. Retrieved February 22, 2026, from [Link]

  • Adduits ESI MS. (2024, January 22). Scribd. Retrieved February 22, 2026, from [Link]

  • ESI mass spectra of glucose. (a) and (b): Solution containing 10 À3 M... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. (n.d.). Retrieved February 22, 2026, from [Link]

  • ESI mass spectra of glucose. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Glucose Tracers: The Advantages of 4-O-Methyl-D-glucose-d3 for Isolating Transporter Activity

In the landscape of metabolic research, the precise measurement of glucose transport into cells is fundamental to understanding health and disease. From diabetes and obesity to cancer biology, the kinetics of glucose upt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research, the precise measurement of glucose transport into cells is fundamental to understanding health and disease. From diabetes and obesity to cancer biology, the kinetics of glucose uptake are a critical indicator of cellular energy status and signaling. For decades, radiolabeled glucose analogs have been the cornerstone of these measurements. However, the evolution of analytical technologies has ushered in a new generation of tools that offer superior specificity, safety, and experimental flexibility.

This guide provides an in-depth comparison between traditional radiolabeled glucose tracers and the stable isotope-labeled analog, 4-O-Methyl-D-glucose-d3. We will explore the mechanistic differences, the profound impact these have on experimental design and data interpretation, and provide field-proven protocols to empower researchers to select the optimal tool for their work.

The Established Standard: Radiolabeled Glucose Tracers

Radiolabeled glucose analogs, such as 2-deoxy-D-[³H]glucose ([³H]2-DG) and [¹⁸F]fludeoxyglucose ([¹⁸F]FDG), have been invaluable in metabolic research.[1] These molecules are recognized and transported into the cell by glucose transporters (GLUTs), much like glucose itself.

Mechanism of Action: Transport and Trapping

The utility of tracers like 2-DG lies in a critical metabolic event: upon entering the cell, they are phosphorylated by the enzyme hexokinase. This phosphorylation adds a charged phosphate group, creating 2-deoxy-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this analog cannot be further metabolized in the glycolytic pathway.[2][3] The negative charge effectively traps the molecule inside the cell. The accumulated radioactivity is then proportional to the rate of glucose uptake, which in this context, is a combined measure of both transport and hexokinase activity.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tracer_out Radiolabeled Tracer ([³H]2-DG / [¹⁸F]FDG) GLUT GLUT Transporter Tracer_out->GLUT Transport Tracer_in Tracer GLUT->Tracer_in Hexokinase Hexokinase Tracer_in->Hexokinase Phosphorylation Trapped_Tracer Trapped Tracer (Tracer-6-Phosphate) Hexokinase->Trapped_Tracer Glycolysis Further Metabolism (Blocked) Trapped_Tracer->Glycolysis

Caption: Mechanism of radiolabeled 2-deoxy-glucose tracers.

Limitations and Experimental Caveats

While powerful, the reliance on radioactivity and the "transport and trap" mechanism presents significant challenges:

  • Safety and Handling: The use of radioisotopes necessitates specialized licenses, dedicated handling procedures, and costly radioactive waste disposal, creating a significant logistical and financial burden.[6]

  • Confounded Measurement: The assay measures the combined rate of glucose transport and phosphorylation. Therefore, any biological perturbation that alters hexokinase activity, independent of transport, will confound the results. This is a critical limitation when studying pathways that modulate both processes, such as insulin signaling.[7]

  • Inflexibility in Non-Steady-State Conditions: The relationship between tracer uptake and true glucose utilization can change under non-steady-state conditions, such as after insulin stimulation, potentially leading to inaccurate estimations.[7]

  • Short Half-Life: PET tracers like [¹⁸F]FDG have a very short half-life (approx. 110 minutes), requiring a nearby cyclotron for production and imposing strict time constraints on experiments.[8]

The Next-Generation Approach: 4-O-Methyl-D-glucose-d3

4-O-Methyl-D-glucose-d3 represents a paradigm shift. It is a stable isotope-labeled, non-metabolizable glucose analog designed to isolate the activity of glucose transporters with high precision.

Mechanism of Action: Pure Transport Measurement

Like its well-studied cousin, 3-O-methyl-glucose, 4-O-Methyl-D-glucose is recognized by GLUT transporters.[2][9] However, the methyl group at the 4-position prevents it from being recognized and phosphorylated by hexokinase.[10] Consequently, the tracer is transported into the cell but is not metabolized or trapped. It moves freely across the membrane, reaching an equilibrium that is dependent on transporter density and activity. This mechanism allows for the direct and exclusive measurement of glucose transport kinetics.[11]

The "-d3" designation indicates that the molecule is labeled with three deuterium atoms, which are heavy, stable (non-radioactive) isotopes of hydrogen. This labeling makes the molecule detectable by mass spectrometry (MS), a highly sensitive and specific analytical technique.[12][13]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tracer_out 4-O-Methyl-D-glucose-d3 GLUT GLUT Transporter Tracer_out->GLUT Transport In Tracer_in 4-O-Methyl-D-glucose-d3 GLUT->Tracer_in Hexokinase Hexokinase (No Interaction) Tracer_in->Hexokinase

Caption: Mechanism of 4-O-Methyl-D-glucose-d3 tracer.

Key Advantages Over Radiolabeled Tracers
  • Unparalleled Safety and Convenience: Being non-radioactive, 4-O-Methyl-D-glucose-d3 poses no radiation risk and requires no specialized handling or disposal.[14] This makes it ideal for any laboratory, especially for long-term or repeated studies and use in sensitive in vivo models.

  • Scientific Precision: By decoupling transport from phosphorylation, this tracer provides a pure measurement of GLUT activity. This is a decisive advantage for accurately dissecting the effects of drugs or genetic modifications specifically on the transport step of glucose uptake.

  • Advanced Analytical Methods: Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to scintillation counting.[12] This platform allows for multiplexing, where other metabolites can be measured from the same sample, providing a more comprehensive view of cellular metabolism.[15]

  • Experimental Versatility: The safety and stability of the tracer allow for more complex experimental designs, including pulse-chase experiments to measure both influx and efflux kinetics, which are difficult to perform with trapping analogs.[16]

Head-to-Head Comparison: Performance and Application

The choice of tracer profoundly impacts the experimental outcome. The following table provides a direct comparison to guide your decision-making process.

FeatureRadiolabeled Tracers (e.g., [³H]2-DG)4-O-Methyl-D-glucose-d3Causality and Impact on Research
Principle Transport + Phosphorylation (Metabolic Trapping)[2]Transport Only (Equilibration)[10][11]4-O-Methyl-D-glucose-d3 isolates transporter function, providing cleaner, more specific data.
Safety Profile Ionizing RadiationNon-Radioactive, Stable Isotope[14]Eliminates radiation risk, specialized handling, and waste disposal costs.
Detection Method Liquid Scintillation CountingLiquid Chromatography-Mass Spectrometry (LC-MS)LC-MS offers higher specificity and the potential for multiplexed analysis of other metabolites.
Data Interpretation Measures a combined biological effect.Directly quantifies transporter kinetics.Avoids confounding results from off-target effects on hexokinase activity.
Workflow Multiple wash steps required to remove extracellular tracer.[6]Simpler sample preparation for LC-MS analysis.Potentially faster and more amenable to high-throughput automation.
Key Application General glucose uptake assays, PET imaging.[1][4]Kinetic studies of GLUT transporters, inhibitor screening.[17][18]The ideal tool for dissecting transport mechanisms and screening transporter-specific drugs.
Limitations Safety concerns, confounded data, waste disposal.[1][7]Requires access to an LC-MS system.The need for specialized equipment is offset by superior data quality and safety.

Experimental Protocols

To provide a practical understanding, we present standardized, step-by-step protocols for an in vitro glucose transport assay in adherent cells.

Workflow Comparison

cluster_radio Radiolabeled Tracer Workflow cluster_stable 4-O-Methyl-D-glucose-d3 Workflow r1 1. Seed & Culture Cells r2 2. Serum Starve r1->r2 r3 3. Stimulate (e.g., Insulin) r2->r3 r4 4. Incubate with [³H]2-Deoxy-D-Glucose r3->r4 r5 5. Stop & Wash (Ice-Cold Buffer) (Multiple extensive washes) r4->r5 r6 6. Lyse Cells r5->r6 r7 7. Add Scintillation Cocktail r6->r7 r8 8. Scintillation Counting r7->r8 s1 1. Seed & Culture Cells s2 2. Serum Starve s1->s2 s3 3. Stimulate (e.g., Insulin) s2->s3 s4 4. Incubate with 4-O-Methyl-D-glucose-d3 s3->s4 s5 5. Aspirate & Wash Briefly s4->s5 s6 6. Add Extraction Solvent (e.g., 80% Methanol) & Lyse s5->s6 s7 7. Collect Supernatant s6->s7 s8 8. LC-MS Analysis s7->s8

Caption: Comparative experimental workflows.

Protocol 1: Glucose Uptake Using [³H]2-Deoxy-D-Glucose

Causality: This protocol is designed to maximize the signal-to-noise ratio by ensuring the tracer is trapped and extracellular radioactivity is thoroughly removed.

  • Cell Culture: Plate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 24-well plates and grow to near confluence.

  • Serum Starvation: Differentiate cells as required by the model. Prior to the assay, incubate cells in serum-free medium for 3-4 hours to establish a basal state.

  • Stimulation: Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES, KRH). Add buffer containing the desired stimulus (e.g., 100 nM insulin) or vehicle control and incubate for 30 minutes at 37°C.

  • Tracer Incubation: Initiate glucose uptake by adding [³H]2-DG (final concentration ~0.5 µCi/mL) along with unlabeled 2-DG (final concentration 10 µM) to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination of Uptake: To stop the transport, immediately aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold phosphate-buffered saline (PBS). The cold temperature is critical to halt all membrane transport activity.

  • Cell Lysis: Add 250 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[1][19]

  • Normalization: Determine the protein concentration in parallel wells using a BCA assay to normalize the radioactivity counts per milligram of protein.

Protocol 2: Glucose Transport Using 4-O-Methyl-D-glucose-d3

Causality: This protocol is optimized for clean extraction of small molecule metabolites for sensitive detection by LC-MS.

  • Cell Culture: Plate and grow cells as described in Protocol 1.

  • Serum Starvation: Perform serum starvation as described in Protocol 1.

  • Stimulation: Wash cells and apply stimulus (e.g., 100 nM insulin) as described in Protocol 1.

  • Tracer Incubation: Initiate transport by adding KRH buffer containing 4-O-Methyl-D-glucose-d3 (a typical starting concentration is 100 µM, but should be optimized) for 10 minutes at 37°C.

  • Termination and Extraction:

    • To stop the transport, rapidly aspirate the medium.

    • Immediately place the plate on dry ice and add 200 µL of ice-cold extraction solvent (e.g., 80% methanol:20% water). The cold solvent simultaneously halts enzymatic activity and extracts metabolites.

  • Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the extracted metabolites, to a new tube or a 96-well plate suitable for an autosampler.

  • Quantification: Analyze the samples using a suitable LC-MS/MS method. A standard curve prepared with known concentrations of 4-O-Methyl-D-glucose-d3 is required for absolute quantification.

  • Normalization: Normalize the quantified tracer amount to the total protein content from the remaining pellet or from parallel wells.

Conclusion

While radiolabeled tracers have been instrumental in advancing our understanding of glucose metabolism, their inherent limitations—namely safety risks and the inability to distinguish transport from phosphorylation—necessitate a move towards more refined tools. 4-O-Methyl-D-glucose-d3 emerges as a superior alternative for researchers aiming to specifically investigate the dynamics of glucose transporters. Its non-radioactive nature simplifies experimental workflows and enhances safety, while its mechanism provides an unadulterated view of transport kinetics. For drug development professionals screening for GLUT inhibitors or scientists dissecting the intricacies of insulin resistance, the precision afforded by 4-O-Methyl-D-glucose-d3 is not just an advantage; it is essential for generating clear, actionable, and mechanistically sound data.

References

  • d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Egyptian Journal of Medical Human Genetics.
  • Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Journal of Applied Physiology. [Link]

  • Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. ResearchGate. [Link]

  • Spectral tracing of deuterium for imaging glucose metabolism. Nature. [Link]

  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]

  • Contrasting modes of action of D-glucose and 3-O-methyl-D-glucose as protectors of the rat pancreatic B-cell against alloxan. PubMed. [Link]

  • Full article: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. [Link]

  • Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. [Link]

  • 4-O-Methyl-D-glucuronic Acid-D3. Veeprho. [Link]

  • Glucose transporters: physiological and pathological roles. PubMed Central. [Link]

  • Fludeoxyglucose (18F). StatPearls - NCBI Bookshelf. [Link]

  • Fundamental Limitations of [18F]2-Deoxy-2-Fluoro-d-Glucose for Assessing Myocardial Glucose Uptake. Circulation Research. [Link]

  • 4-O-Methyl-D-glucose. PubChem. [Link]

  • Equipment for Experimental Protocols. University of Maryland School of Medicine. [Link]

  • Glucose and methylglucose transport in human red blood cells and ghosts. American Journal of Physiology-Cell Physiology. [Link]

  • 4-O-Methyl-D-glucose-d3. Pharmaffiliates. [Link]

  • The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Silantes. [Link]

  • Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]-3-O-Methyl-d-Glucose. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Deuterated water imaging of the rat brain following metabolism of [2H7]glucose. Magnetic Resonance in Medicine. [Link]

  • 18f: Amazing Facts On Tracer Duration Now. Liv Hospital. [Link]

  • Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. Frontiers in Oncology. [Link]

  • Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • A New Spectral Imaging Technique for Tracing Glucose Metabolic Dynamics. Nature. [Link]

  • The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies. PET Clinics. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Pet Scan For Cancer: Amazing Use Of Fdg. Liv Hospital. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods Using 4-O-Methyl-D-glucose-d3 as an Internal Standard

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous molecules like glucose in complex biological matrices is a frequent and critical challenge. Liquid chrom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous molecules like glucose in complex biological matrices is a frequent and critical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and specificity.[1][2] However, the reliability of the data generated is entirely dependent on a rigorously validated bioanalytical method.

This guide provides an in-depth, experience-driven comparison of validating an LC-MS method for glucose analysis, focusing on the pivotal role of a stable isotope-labeled (SIL) internal standard (IS), 4-O-Methyl-D-glucose-d3 . We will move beyond a simple checklist of validation steps to explore the scientific rationale behind our choices, ensuring a self-validating and robust analytical system. The principles and protocols discussed here are grounded in the latest regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[3][4][5]

The Indispensable Role of an Internal Standard

In an ideal world, every sample injected into an LC-MS/MS system would behave identically. In reality, sample preparation steps (like protein precipitation and extraction) and the analysis process itself (chromatography and ionization) are subject to variability. The most significant challenge is the matrix effect , where co-eluting endogenous components in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to mimic the analytical behavior of the analyte. By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variability, dramatically improving the accuracy and precision of the results.

Why 4-O-Methyl-D-glucose-d3 is a Superior Choice for Glucose Analysis

The ideal internal standard is a stable isotope-labeled version of the analyte itself. For glucose, however, commercially available D-glucose-d7 or ¹³C₆-D-glucose can be costly and may present challenges in distinguishing from high endogenous levels.[6] This is where a carefully chosen analog like 4-O-Methyl-D-glucose-d3 provides a robust and scientifically sound alternative.

  • Structural Analogy: As a methylated glucose analog, its chemical structure is highly similar to D-glucose, ensuring it behaves similarly during extraction and chromatography.[7][8][9]

  • Metabolic Stability: The methyl group at the 4-position prevents it from being readily phosphorylated and metabolized by cells in the same manner as glucose, which is a critical feature for an IS.[10] It acts as a nonmetabolizable tracer.[11]

  • Stable Isotope Label (d3): The three deuterium atoms provide a distinct mass shift (+3 Da) for unambiguous detection by the mass spectrometer without significantly altering its physicochemical properties. This allows it to co-elute with the analyte while being separately quantified.

  • Compensation for Matrix Effects: Because it co-elutes and has similar ionization characteristics to glucose, it experiences nearly identical ionization suppression or enhancement. The response ratio (Analyte Area / IS Area) effectively cancels out this variability.[1]

To illustrate its superiority, we will compare validation data from a method using 4-O-Methyl-D-glucose-d3 against a hypothetical scenario where no internal standard is used.

The Validation Workflow: A Logical Framework

A bioanalytical method validation is a comprehensive process designed to prove that a method is reliable and fit for its intended purpose.[12][13] The key parameters are interconnected, each building confidence in the final reported concentration values.

Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Application Stock Stock & Working Solutions (Analyte & IS) Cal_QC Calibration Standards (CAL) & Quality Controls (QC) Stock->Cal_QC Linearity Linearity & Range (LLOQ/ULOQ) Cal_QC->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Cal_QC->Accuracy Stability Stability (Freeze/Thaw, Bench-Top) Cal_QC->Stability SamplePrep Sample Preparation Protocol (e.g., Protein Precipitation) Selectivity Selectivity & Specificity SamplePrep->Selectivity SamplePrep->Accuracy Matrix Matrix Effect & Recovery SamplePrep->Matrix LCMS_Dev LC-MS/MS Method (Transitions, Gradients) LCMS_Dev->Selectivity Linearity->Accuracy Defines range Routine Routine Sample Analysis Accuracy->Routine Ensures reliability Matrix->Accuracy Impacts accuracy Stability->Routine Defines handling ISR Incurred Sample Reanalysis (ISR) Routine->ISR Confirms reproducibility

Caption: Logical flow of a comprehensive bioanalytical method validation process.

Experimental Protocols & Data Assessment

Here, we detail the step-by-step methodologies for key validation experiments. The acceptance criteria are based on the FDA and EMA (ICH M10) guidelines, which generally require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (Coefficient of Variation, %CV) to be ≤15% (≤20% at LLOQ).[12][14][15]

Protocol 1: Preparation of Standards and QCs
  • Analyte Stock Solution: Accurately weigh ~5 mg of D-glucose reference standard and dissolve in a known volume (e.g., 5 mL) of 70:30 water:methanol to create a 1 mg/mL stock solution.

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of 4-O-Methyl-D-glucose-d3 in the same manner.

  • Working Solutions: Create a series of analyte working solutions by serially diluting the stock solution. Similarly, create a single IS working solution (e.g., 1 µg/mL) that will yield a consistent and strong MS signal.

  • Calibration (CAL) and QC Samples: Use a surrogate matrix (e.g., charcoal-stripped plasma) to prepare CAL standards and QC samples. Spike small, precise volumes of the analyte working solutions into the matrix. The QC samples should be prepared from a separate stock weighing.

    • Causality: Using a surrogate or stripped matrix is crucial for endogenous analytes like glucose to create a "zero" baseline for building the calibration curve.[16] Preparing QCs from a separate stock weighing provides an independent check on the accuracy of the primary stock solution.

Protocol 2: Protein Precipitation Sample Extraction
  • Aliquot: Pipette 50 µL of sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 25 µL of the IS working solution (1 µg/mL) to every tube except for blank matrix samples used to assess matrix effect.

  • Precipitate: Add 200 µL of cold acetonitrile. This solvent disrupts protein structure, causing them to precipitate out of the solution.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

    • Causality: Adding the IS at the very beginning ensures it undergoes every subsequent sample handling and extraction step alongside the analyte, which is the fundamental principle of its corrective function.

Sample_Prep_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 25 µL Internal Standard (4-O-Methyl-D-glucose-d3) Start->Add_IS Add_ACN Add 200 µL Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Transfer Transfer Supernatant for Analysis Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Sources

Validation

comparison of 4-O-Methyl-D-glucose-d3 and 3-O-Methyl-D-glucose kinetics

Comparative Kinetics Guide: 3-O-Methyl-D-glucose vs. 4-O-Methyl-D-glucose-d3 Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, DMPK Leads Subject: Differentiating Facilitated Transport (GLU...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Kinetics Guide: 3-O-Methyl-D-glucose vs. 4-O-Methyl-D-glucose-d3

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, DMPK Leads Subject: Differentiating Facilitated Transport (GLUT) from Passive Diffusion using Isomeric Probes.

Executive Summary: The Signal and The Noise

In glucose metabolic profiling and drug development, distinguishing facilitated transport (transporter-mediated) from passive diffusion (non-specific leak) is critical for calculating accurate kinetic constants (


, 

).

This guide compares the industry-standard transport probe, 3-O-Methyl-D-glucose (3-OMG) , against its structural isomer and isotopic variant, 4-O-Methyl-D-glucose-d3 (4-OMG-d3) .

  • 3-OMG functions as the "Signal" : It is a high-affinity substrate for GLUT transporters but is metabolically inert (not phosphorylated), allowing for the isolation of transport kinetics from downstream metabolism.

  • 4-OMG-d3 functions as the "Control/Noise" : Due to steric hindrance at the C4 position, it effectively abolishes GLUT-mediated uptake in mammalian tissues, serving as a marker for passive diffusion and non-specific adsorption, detectable via LC-MS/MS.

Mechanistic Divergence: The C3 vs. C4 Criticality

The kinetic difference between these two isomers is dictated by the Structure-Activity Relationship (SAR) within the GLUT transporter pore.

The GLUT1/4 Binding Pocket

Facilitative glucose transporters (GLUTs) require specific hydrogen bonding networks to stabilize the sugar during the conformational shift from "outward-open" to "inward-open."

  • C3 Position (3-OMG): The hydroxyl group at C3 acts as a hydrogen bond donor/acceptor. Methylation at this position (3-O-methyl) is tolerated because the pocket has sufficient steric volume to accommodate the methyl group without disrupting the H-bond network significantly.

  • C4 Position (4-OMG): The C4 hydroxyl is strictly coordinated by Gln282 and Asn288 (in GLUT1). Methylation at C4 destroys this H-bond capability and introduces a steric clash, effectively preventing the transporter from occluding the substrate.

Diagram: Transporter Selectivity Mechanism

GLUT_Selectivity cluster_0 Extracellular Space cluster_1 GLUT Transporter Pore cluster_2 Intracellular Space Probe3 3-OMG (Transport Substrate) Binding H-Bond Network Stabilized Probe3->Binding Enters Pore Probe4 4-OMG-d3 (Non-Substrate) Clash Steric Clash & H-Bond Loss Probe4->Clash Enters Pore Residues Critical Residues: Gln282 & Asn288 Binding->Residues Coordinates Accumulation Intracellular Accumulation Binding->Accumulation Translocation Clash->Residues Fails to Bind Exclusion Exclusion (Diffusion Only) Clash->Exclusion Rejected

Figure 1: Mechanistic basis of transport selectivity. 3-OMG retains binding affinity, while 4-OMG-d3 is rejected due to C4-position steric hindrance.

Kinetic Performance Comparison

The following data summarizes the kinetic behavior of both compounds in GLUT-dominant cells (e.g., Erythrocytes, HEK293, Adipocytes).

Feature3-O-Methyl-D-glucose (3-OMG)4-O-Methyl-D-glucose-d3 (4-OMG-d3)
Primary Transport Mode Facilitated Diffusion (Carrier-Mediated)Passive Diffusion (Non-Saturable)
Kinetic Model Michaelis-Menten (

)
Fick's Law (Linear:

)
Affinity (

) - GLUT1
~20 mM (Low affinity, High Capacity)N/A (No measurable affinity)
Affinity (

) - GLUT4
~5–8 mMN/A
Metabolic Stability High (Not phosphorylated by Hexokinase)High (Inert)
SGLT Interaction Substrate (Transported)Substrate (Transported)*
LC-MS Utility Analyte of InterestInternal Standard / Leakage Marker

*Critical Caveat (SGLT): In kidney (proximal tubule) and intestinal tissues expressing SGLT1/2, 4-OMG IS transported . The "Non-Substrate" status applies strictly to GLUT-mediated transport (blood-brain barrier, muscle, adipose, tumors).

Experimental Protocol: Dual-Probe LC-MS/MS Assay

This protocol uses 3-OMG to measure uptake and 4-OMG-d3 to correct for extracellular trapping and passive leak, providing a "True Transport" value.

Objective: Determine


 of glucose transport in adipocytes using LC-MS.
Reagents:
  • Transport Buffer: Krebs-Ringer Phosphate HEPES (KRPH), pH 7.4.

  • Stop Solution: Ice-cold Phloretin (100 µM) in PBS (Phloretin locks GLUTs).

  • Cell Lysis: 80% Methanol / 20% Water (-20°C).

Workflow Logic:

LCMS_Workflow Start Starve Cells (Serum-free, 2h) Step1 Incubation Phase Add 3-OMG (Variable Conc.) + 4-OMG-d3 (Constant Trace) Start->Step1 Step2 Rapid Termination Wash with Ice-Cold Phloretin Buffer Step1->Step2 t = 1-5 min (Zero Trans) Step3 Cell Lysis & Extraction 80% MeOH (-20°C) Step2->Step3 Step4 LC-MS/MS Analysis MRM Transitions Step3->Step4 Data Data Processing [3-OMG] - [4-OMG-d3] = Net Transport Step4->Data

Figure 2: Dual-probe workflow for correcting passive diffusion in transport assays.

Step-by-Step Methodology:
  • Preparation: Plate cells (e.g., 3T3-L1 adipocytes) in 12-well plates. Serum starve for 2 hours.

  • Dose Response: Prepare dosing solutions containing increasing concentrations of 3-OMG (0.5, 1, 2, 5, 10, 20 mM).

  • The Tracer Spike: To every dosing solution, add a fixed concentration of 4-OMG-d3 (e.g., 10 µM).

    • Why? Since 4-OMG-d3 is not transported by GLUTs, any amount found inside the cell represents "leak" or incomplete washing (extracellular trapping).

  • Uptake: Aspirate media, add dosing solution. Incubate at 37°C for exactly 3 minutes (Linear phase).

  • Termination: Rapidly aspirate and wash 3x with ice-cold Stop Solution (Phloretin).

  • Extraction: Add 500 µL cold 80% Methanol. Scrape cells. Centrifuge (14,000 x g, 10 min).

  • LC-MS/MS Detection:

    • 3-OMG Transition: m/z 193.1 → 101.1 (Negative mode, typical).

    • 4-OMG-d3 Transition: m/z 196.1 → 104.1 (Mass shift +3).

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

Validating the System
  • The Zero-Trans Test: Perform an uptake assay at 4°C. At this temperature, GLUT transporters are rigid and inactive.

    • Expected Result: 3-OMG uptake should drop to near-zero, matching the 4-OMG-d3 levels. If 3-OMG >> 4-OMG-d3 at 4°C, your washing step is insufficient.

Kinetic Plotting

When plotting Velocity (


) vs. Substrate Concentration (

):
  • 3-OMG: Will show a hyperbolic curve saturating at high concentrations (

    
    ).
    
  • 4-OMG-d3: Will show a flat line or very shallow linear slope (representing passive diffusion

    
    ).
    
Pitfalls
  • Isomer Co-elution: 3-OMG and 4-OMG are structural isomers. They may co-elute on standard C18 columns. You must rely on the mass difference (d0 vs d3) for separation. Ensure your MS resolution is sufficient to prevent cross-talk.

  • Deuterium Exchange: Methyl-deuterium is generally stable. However, avoid highly acidic/basic extraction conditions for prolonged periods to prevent any potential exchange (though unlikely on the methoxy group).

References

  • Gould, G. W., & Holman, G. D. (1993). The glucose transporter family: structure, function and tissue-specific expression. Biochemical Journal, 295(Pt 2), 329–341. Link

  • Deng, D., et al. (2014).[1] Crystal structure of the human glucose transporter GLUT1.[1][2][3] Nature, 510(7503), 121-125. Link(Defines the Q282/N288 residues interacting with C4-OH).

  • Hanson, P. J., & Parsons, D. S. (1976). The utilization of glucose and other carbohydrates by the liver and gut.[4][5] Journal of Physiology. (Establishes 3-OMG as non-metabolizable).

  • Joost, H. G., & Thorens, B. (2001). The extended GLUT-family of sugar/polyol transport facilitators: nomenclature, sequence characteristics, and potential function of its novel members. Molecular Membrane Biology, 18(4), 247-256. Link

  • LGC Standards. (2024). 4-O-Methyl-D-glucose-d3 Product Sheet. Link(Verifies commercial availability and isotopic stability).

Sources

Comparative

Publish Comparison Guide: Accuracy of 4-O-Methyl-D-glucose-d3 in Estimating Body Water Distribution

This guide evaluates the accuracy of 4-O-Methyl-D-glucose-d3 (4-OMG-d3) in the context of body fluid distribution, specifically clarifying its distinction from Deuterium Oxide (D2O) , the gold standard for Total Body Wat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the accuracy of 4-O-Methyl-D-glucose-d3 (4-OMG-d3) in the context of body fluid distribution, specifically clarifying its distinction from Deuterium Oxide (D2O) , the gold standard for Total Body Water (TBW) measurement.

Executive Summary: The Distinction Between Glucose Space and Total Body Water

Verdict: 4-O-Methyl-D-glucose-d3 is NOT an accurate marker for Total Body Water (TBW).

While Deuterium Oxide (


) equilibrates with the entire aqueous pool of the body (~60% of body mass), 4-O-Methyl-D-glucose-d3 is a non-metabolizable glucose analogue that measures the Glucose Space  (approximately 20–30% of body mass). Using 4-OMG-d3 to estimate TBW will result in a significant underestimation  of fluid volume.

However, 4-OMG-d3 is a highly accurate, stable tracer for measuring extracellular fluid volume (ECF) and glucose transport capacity without the confounding effects of glycolysis. This guide delineates the specific utility of 4-OMG-d3 compared to D2O and other fluid markers.

Feature4-O-Methyl-D-glucose-d3 Deuterium Oxide (

)
Inulin / Bromide
Primary Analyte Glucose Space (ECF + Free Intracellular Glucose)Total Body Water (TBW)Extracellular Fluid (ECF)
Distribution Volume (

)
~0.25 – 0.35 L/kg~0.60 L/kg~0.20 L/kg
Equilibration Time 20–60 minutes2–4 hours2–4 hours
Metabolic Stability High (Not phosphorylated by Hexokinase)High (Stable Isotope)High (Renal excretion)
Accuracy for TBW Low (<50% of TBW) Gold Standard (>99%) Low (ECF only)

Mechanism of Action & Physiological Distribution

To understand the accuracy limitations, one must analyze the transport mechanisms.

Deuterium Oxide (The Reference Standard)

 is a water isotopologue. It crosses cell membranes passively via aquaporins and simple diffusion, equilibrating with all  fluid compartments (Intracellular + Extracellular).
  • Target: Total Body Water.[1][2]

  • Limitation: Requires correction for non-aqueous hydrogen exchange (~4% overestimation).

4-O-Methyl-D-glucose-d3 (The Tracer)

4-OMG-d3 is a glucose analogue methylated at the Carbon-4 position.

  • Transport: It is transported by GLUT (Glucose Transporters) and SGLT (Sodium-Glucose Linked Transporters).

  • Metabolism: Unlike native glucose or 2-Deoxyglucose, 4-OMG cannot be phosphorylated by hexokinase because the C-4 hydroxyl group is modified (or due to steric hindrance preventing kinase action).[3] It remains as "free glucose."

  • Distribution: It enters the interstitial fluid and cells expressing GLUTs (e.g., erythrocytes, brain, muscle). However, it does not equilibrate with the entire water space because it is excluded from certain organelles and its intracellular concentration is regulated by transporter equilibrium, not simple diffusion.

  • Result: Its Volume of Distribution (

    
    ) represents the "Glucose Space," which is larger than the ECF (measured by Inulin) but significantly smaller than TBW.
    
Pathway Visualization

The following diagram illustrates the differential distribution of D2O versus 4-OMG-d3.

DistributionPathways cluster_legend Legend Input Tracer Administration Plasma Plasma Compartment Input->Plasma D2O & 4-OMG-d3 Interstitial Interstitial Fluid Plasma->Interstitial Rapid Diffusion Excretion Renal Excretion Plasma->Excretion 4-OMG-d3 (Urinary Loss) Intracellular Intracellular Fluid (ICF) Interstitial->Intracellular D2O (Aquaporins) Full Equilibration Interstitial->Intracellular 4-OMG-d3 (GLUTs) Restricted Equilibrium Intracellular->Intracellular 4-OMG-d3 Trapped (Non-Metabolizable) Metabolism Glycolysis/Metabolism Intracellular->Metabolism Native Glucose Only key1 Green: Water Path (TBW) key2 Red: Glucose Path (Glucose Space)

Caption: Differential distribution pathways. D2O equilibrates fully into the Intracellular Fluid (ICF), while 4-OMG-d3 distribution is limited by transporter kinetics and lack of phosphorylation.

Comparative Accuracy Analysis

Accuracy for Total Body Water
  • D2O: Accuracy is

    
     when measured via Isotope Ratio Mass Spectrometry (IRMS). It is the criterion method.
    
  • 4-OMG-d3: Accuracy for TBW is Null . If used to estimate TBW, it will yield a value corresponding to ~30-40% of body weight, missing the majority of intracellular water that is not accessible to free glucose equilibrium or is "bound" in structures excluding glucose.

Accuracy for Glucose Space / Transport
  • 4-OMG-d3: High accuracy.[4] Because it is not metabolized, the decline in plasma concentration follows a clean bi-exponential decay (distribution + elimination), allowing precise calculation of the glucose distribution volume (

    
    ).
    
  • Alternative (3-O-Methyl-D-glucose): 3-OMG is the historical standard. 4-OMG shares similar properties but may have different affinity for SGLT transporters. 4-OMG is often used to probe specific transport mechanisms where C-4 specificity is required.

Experimental Data Comparison

The following table summarizes typical Volume of Distribution (


) values found in mammalian studies.
ParameterDeuterium Oxide (

)
4-O-Methyl-D-glucose-d3 L-Glucose (Extracellular)

(% Body Wt)
58% – 65%25% – 35%18% – 22%
Biological Half-Life 5 – 10 days90 – 120 minutes60 – 90 minutes
Analysis Method IRMS / FTIRLC-MS/MSLC-MS/MS
Key Error Source H-exchange (~4% error)Renal clearance during equilibrationIncomplete mixing

Validated Experimental Protocol: 4-OMG-d3 for Glucose Space

If your goal is to measure Glucose Space (not TBW) or Glucose Transport , follow this self-validating protocol.

Phase 1: Preparation & Dosing
  • Subject State: Overnight fast (12h) to stabilize basal glucose.

  • Tracer Preparation: Dissolve 4-O-Methyl-D-glucose-d3 (99% enrichment) in sterile saline.

    • Dose: 6 mg/kg body weight (IV bolus).

  • Co-administration (Optional): If TBW is actually required, co-administer

    
      (0.5 g/kg).
    
Phase 2: Sampling Workflow
  • Baseline (

    
    ):  Collect plasma/urine blank.
    
  • Injection (

    
    ):  Administer bolus IV.
    
  • Equilibration Sampling:

    • Frequent: 2, 5, 10, 15, 20, 30, 40, 50, 60, 90, 120 min.

    • Rationale: 4-OMG kinetics are rapid. Early points define the distribution phase (

      
      ), later points define the elimination phase (
      
      
      
      ).
  • Analysis: Quantify 4-OMG-d3 using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Phase 3: Calculation (Self-Validating Logic)

Calculate the Volume of Distribution (


) using the zero-time extrapolation method:



  • Validation Check: If

    
     L/kg, the sample is contaminated or the subject has severe edema/ascites (unlikely for glucose space). If 
    
    
    
    L/kg, the tracer failed to enter cells (insulin resistance or transporter inhibition).
Workflow Diagram

ProtocolWorkflow Start Start: Fasted Subject Dose IV Bolus: 4-OMG-d3 (6 mg/kg) Start->Dose Sample Serial Plasma Sampling (0 - 120 min) Dose->Sample t=0 Analysis LC-MS/MS Analysis (m/z transition) Sample->Analysis Calc Kinetic Modeling (2-Compartment) Analysis->Calc Result Output: Glucose Space (Vd) Calc->Result

Caption: Experimental workflow for determining Glucose Space using 4-OMG-d3 tracer kinetics.

Conclusion

4-O-Methyl-D-glucose-d3 is an accurate tool for measuring Glucose Space, but it is fundamentally inaccurate for estimating Total Body Water.

  • For TBW: Use Deuterium Oxide (

    
    )  or Oxygen-18 (
    
    
    
    )
    .
  • For Glucose Transport/Space: Use 4-OMG-d3 (or 3-OMG).

  • Why the confusion? Researchers often look for non-radioactive tracers to estimate fluid compartments. While 4-OMG distributes beyond the extracellular space, it does not reach the ubiquity of water.

References
  • Schoeller, D. A., et al. (1980). "Total body water measurement in humans with 18O and 2H labeled water." The American Journal of Clinical Nutrition. Link

  • Ferrannini, E., et al. (1985). "The glucose distribution space in man." Metabolism. Link

  • Gil-Campos, M., et al. (2020). "Use of Deuterium Oxide for Body Composition Assessment." Methods in Molecular Biology. Link

  • Cahill, G. F., Jr. (1970). "Starvation in man." New England Journal of Medicine. (Reference for physiological glucose space vs water space). Link

  • Kotb, A. R., & Lucke, J. N. (2008). "Pharmacokinetics of 3-O-methyl-glucose in the cat." Journal of Veterinary Pharmacology and Therapeutics. (Analogous kinetic data for methyl-glucose tracers). Link

Sources

Validation

Technical Assessment: 4-O-Methyl-D-glucose-d3 Recovery &amp; Non-Specific Binding in Bioanalysis

Topic: Evaluating Non-Specific Binding of 4-O-Methyl-D-glucose-d3 in Protein Precipitation Content Type: Publish Comparison Guide Executive Summary In metabolic flux analysis and glucose uptake assays, 4-O-Methyl-D-gluco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Non-Specific Binding of 4-O-Methyl-D-glucose-d3 in Protein Precipitation Content Type: Publish Comparison Guide

Executive Summary

In metabolic flux analysis and glucose uptake assays, 4-O-Methyl-D-glucose-d3 (4-OMG-d3) serves as the gold-standard internal standard (IS) due to its unique resistance to phosphorylation. Unlike 2-Deoxy-D-glucose (2-DG), which is metabolically trapped, 4-OMG-d3 remains chemically inert, making it an ideal tracer for total glucose distribution.

However, accurate quantification relies on the efficiency of the sample preparation—specifically Protein Precipitation (PPT) . While 4-OMG-d3 is highly polar and resistant to hydrophobic adsorption (the traditional definition of Non-Specific Binding or NSB), it is susceptible to Co-Precipitation (Inclusion) within the protein pellet.

This guide evaluates the performance of 4-OMG-d3 against common alternatives and outlines the Differential Recovery Protocol to quantify matrix-induced losses.

Comparative Analysis: 4-OMG-d3 vs. Alternatives

The choice of tracer and internal standard fundamentally dictates the "apparent" binding and recovery profile.

Feature4-O-Methyl-D-glucose-d3 (Product)2-Deoxy-D-glucose (2-DG) (Alternative 1)D-Glucose-13C6 (Alternative 2)
Metabolic Fate Inert. Not phosphorylated by Hexokinase.Trapped. Phosphorylated to 2-DG-6P (accumulates intracellularly).Metabolized. Enters glycolysis/TCA cycle.
PPT Interaction Low. Primary loss is physical occlusion in pellet.High. Phosphorylated species bind tightly to precipitated enzymes.High. Endogenous glucose levels interfere with baseline.
NSB Risk Negligible. Too polar to bind polypropylene plates.Low. Similar polarity to glucose.Low.
Mass Shift +3 Da. Distinct from endogenous glucose.-16 Da (approx). Isomeric overlap possible.+6 Da. Good separation.
Verdict Superior for Transport Assays. Complex. Requires dephosphorylation step for total quant.Good for Flux, but poor for uptake specificity.
Mechanism of Loss: "NSB" vs. Co-Precipitation

For hydrophobic drugs, NSB involves adsorption to the plastic walls of the well plate. For polar sugars like 4-OMG-d3, "loss" during protein precipitation is driven by Protein Pellet Inclusion .

The Trap Mechanism

When organic solvent is added, proteins denature and aggregate.[1]

  • Acetonitrile (ACN): Causes rapid, tight protein folding. This "hard" pellet can physically trap small polar molecules inside the aggregate lattice (Co-precipitation).

  • Methanol (MeOH): Causes a "softer," more solvated precipitate. While the supernatant is dirtier, the recovery of polar sugars is often higher because they can diffuse out of the loose pellet.

Scientific Recommendation: For 4-OMG-d3, Methanol-based precipitation (or 80:20 MeOH:H2O) typically yields 95%+ recovery, whereas 100% ACN can result in 10-15% signal loss due to pellet entrapment.

Visualizing the Loss Pathways

The following diagram illustrates the specific points where 4-OMG-d3 can be lost during a standard PPT workflow compared to hydrophobic compounds.

G Sample Plasma/Lysate Sample (Contains 4-OMG-d3) Mixing Vortex/Mixing Sample->Mixing Pellet Protein Pellet (Precipitate) Sample->Pellet Co-Precipitation (Trapping) Solvent Precipitation Solvent (MeOH or ACN) Solvent->Mixing Centrifuge Centrifugation Mixing->Centrifuge PlateWall Plate/Tip Walls (Plastic) Mixing->PlateWall Hydrophobic NSB (Negligible for 4-OMG-d3) Supernatant Supernatant (Analyte Recovery) Centrifuge->Supernatant Free Analyte Centrifuge->Pellet Denatured Protein Supernatant->PlateWall Adsorption

Figure 1: Comparison of loss pathways. Unlike hydrophobic drugs that bind to Plate Walls (Grey), 4-OMG-d3 loss is primarily driven by Co-Precipitation into the Protein Pellet (Red).

Protocol: The "Differential Recovery Assessment"

To objectively evaluate the binding/loss of 4-OMG-d3, you must distinguish between Extraction Efficiency (Recovery) and Matrix Effect (Ion Suppression). Do not rely on a simple "Spike vs. Blank" comparison.

Reagents
  • Analyte: 4-O-Methyl-D-glucose-d3 (1 µg/mL stock).

  • Matrix: Blank Plasma or Cell Lysate (free of 4-OMG).

  • Solvent A: 100% Methanol (Recommended).

  • Solvent B: 100% Acetonitrile (Comparator).

Step-by-Step Workflow

Set A: Pre-Extraction Spike (Process Efficiency)

  • Aliquot 50 µL of Matrix into a 96-well plate.

  • Add 10 µL of 4-OMG-d3 working solution.

  • Add 150 µL of Solvent A (Precipitation).

  • Vortex (5 min) and Centrifuge (4000g, 10 min).

  • Transfer supernatant to analysis plate.

Set B: Post-Extraction Spike (Matrix Reference)

  • Aliquot 50 µL of Matrix into a 96-well plate.

  • Add 10 µL of Solvent (blank).

  • Add 150 µL of Solvent A .

  • Vortex and Centrifuge.

  • Transfer supernatant to a new well.

  • SPIKE NOW: Add 10 µL of 4-OMG-d3 to the supernatant.

Set C: Neat Solution (True Reference)

  • Mix 50 µL Water + 10 µL 4-OMG-d3 + 150 µL Solvent A.

Calculations
  • True Recovery (Precipitation Efficiency):

    
    
    
    • If < 85%, significant co-precipitation/binding to pellet is occurring.

  • Matrix Effect:

    
    
    
    • If < 85%, ion suppression is occurring (common with glucose analogs).

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Low Recovery (<80%) in Set A Co-precipitation. The sugar is trapped in the pellet.Switch from ACN to MeOH . Add 20% water to the crash solvent to "soften" the pellet.
Low Signal in Set B (<80%) Ion Suppression. Phospholipids are co-eluting.Use a Phospholipid Removal Plate (e.g., HybridSPE) instead of standard PPT.
High Variability (%CV > 15%) Inconsistent Mixing. Ensure vortexing is aggressive (1000 rpm) for at least 5 mins to release trapped analyte.
References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][3]

  • Biotage. (2023).[4] Protein precipitation vs. traditional protein crash: what's best?

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-O-Methyl-D-glucose-d3

Executive Summary 4-O-Methyl-D-glucose-d3 (CAS: N/A for specific isotopolog; Parent CAS: 4132-38-1) is a stable isotope-labeled sugar derivative commonly used as an internal standard in LC-MS/MS bioanalysis. Core Disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-O-Methyl-D-glucose-d3 (CAS: N/A for specific isotopolog; Parent CAS: 4132-38-1) is a stable isotope-labeled sugar derivative commonly used as an internal standard in LC-MS/MS bioanalysis.

Core Disposal Directive: Although the parent compound is non-toxic and non-hazardous under GHS standards, do not dispose of this substance down the drain or in general trash.

  • Stable Isotopes are NOT Radioactive: Treat as chemical waste, not radiological waste.

  • Matrix Rule: In analytical workflows, this compound is frequently dissolved in organic solvents (Methanol, Acetonitrile). The solvent dictates the disposal stream (usually Flammable/Organic Waste ).

  • Solid Waste: Expired or spilled neat powder must be collected in a rigid container labeled "Non-Hazardous Chemical Waste."

Chemical Profile & Hazard Assessment

Before handling waste, verify the physicochemical properties. This compound is a deuterated analog; chemically, it behaves identically to the unlabeled parent.

PropertySpecification
Chemical Name 4-O-Methyl-D-glucose-d3
Parent CAS 4132-38-1 (Unlabeled)
Molecular Weight ~197.20 g/mol (d3 labeled)
Physical State Solid (White crystalline powder)
Solubility Soluble in Water, Methanol, Ethanol
Radioactivity NONE (Stable Isotope)
GHS Classification Not Classified (Non-hazardous)
RCRA Status (USA) Not P-listed or U-listed
Expert Insight: The "Non-Hazardous" Trap

Why not flush it? While 4-O-Methyl-D-glucose is biologically inert and non-toxic, modern laboratory compliance (GLP/GMP) discourages the "dilute and flush" method for any synthesized or reagent-grade chemical. Flushing introduces unnecessary chemical load to municipal water treatment and violates "Zero Discharge" policies in many biotech hubs. Furthermore, if the compound is part of a biological matrix or solvent mixture, drain disposal is illegal.

Waste Segregation Strategy

Effective disposal relies on segregating the compound based on its state and the solvents present.

Disposal Decision Matrix

WasteDecisionTree Start Waste Generation: 4-O-Methyl-D-glucose-d3 StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Non-Haz Chemical Waste (Solid) Solid->BinSolid Expired/Spilled SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water only Organic Organic (MeOH, ACN) SolventCheck->Organic >5% Organics Bio Biological Matrix (Plasma/Urine) SolventCheck->Bio In Biofluids BinAq Non-Haz Chemical Waste (Liquid) Aqueous->BinAq BinSolvent Flammable/Organic Waste Organic->BinSolvent BinBio Biohazardous Waste (Incineration) Bio->BinBio

Figure 1: Decision matrix for segregating 4-O-Methyl-D-glucose-d3 waste streams based on solvent and matrix composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Powder)

Scenario: Expired inventory or spill cleanup.

  • Containment: Transfer the powder into a chemically compatible container (HDPE jar or wide-mouth glass bottle).

    • Note: Do not use biohazard bags (red bags) unless the powder is actually contaminated with pathogens. Using red bags for chemical waste increases disposal costs significantly.

  • Labeling: Apply a hazardous waste label (or "Non-Regulated Chemical Waste" label, depending on facility rules).

    • Constituents: Write "4-O-Methyl-D-glucose-d3".[1][2]

    • Hazard Checkbox: Check "None" or "Non-Hazardous."

  • Storage: Store in the "General/Dry Solids" waste accumulation area.

  • Disposal: Hand off to your EHS hazardous waste contractor for incineration or landfill (depending on local regulations for non-haz chemicals).

Protocol B: Liquid Waste (LC-MS Effluent/Standards)

Scenario: The compound is dissolved in Methanol/Water or Acetonitrile/Water.

  • Assessment: Identify the organic solvent concentration.

    • If Organic Solvent > 24% (flashpoint < 60°C): Classify as Ignitable Hazardous Waste (D001) .

  • Collection: Pour into the laboratory's standard "Organic Solvent Waste" carboy (typically 20L HDPE).

    • Self-Validating Step: Ensure the carboy is grounded if pouring large volumes of flammable solvents.

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 50%").

    • List "Trace 4-O-Methyl-D-glucose-d3" (optional for trace analysis, but good practice).

  • Disposal: Standard solvent incineration stream.

Protocol C: Biological Matrix (Clinical/Pre-clinical Samples)

Scenario: The compound is spiked into plasma, urine, or tissue.

  • Primary Hazard: The biological hazard overrides the chemical nature of the sugar.

  • Collection: Dispose of in Red Biohazard Bags (solids/consumables) or Liquid Biohazard Containers (fluids).

  • Treatment: Autoclave or Incinerate according to BSL-2 standards.

Spill Management & Emergency Procedures

Although non-toxic, spills should be handled professionally to maintain lab hygiene.

  • PPE: Standard Nitrile gloves, Lab coat, Safety glasses.

  • Dry Spill:

    • Sweep up carefully to avoid dust generation.[3]

    • Place in a sealed container (Protocol A).

    • Wipe surface with damp paper towels.

  • Wet Spill:

    • Absorb with paper towels or universal absorbent pads.

    • If solvent-based, place used absorbents into a sealed bag and treat as Solid Solvent Waste .

    • Clean area with detergent and water.

Deuterium Stewardship (The "d3" Factor)

Researchers often ask: Does the deuterium labeling require special handling?

  • Regulatory: No. Stable isotopes (Deuterium, 13C, 15N) are not subject to Nuclear Regulatory Commission (NRC) or equivalent radiation safety regulations.

  • Environmental: Deuterium is naturally occurring (approx. 156 ppm in natural water). The small amounts used in research (milligrams) do not pose an environmental isotope fractionation risk.

  • Cost/Recovery: Due to the high cost of d3-labeled standards, ensure you are not discarding usable material. Re-validate purity via NMR/MS before deciding to dispose of "expired" stock, as these compounds are highly stable if stored desiccated at -20°C.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 22, 2026. [Link]

  • PubChem. (n.d.).[7] 4-O-Methyl-D-glucose (Compound Summary).[7][1][8] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]

Sources

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